An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide on 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (CAS No. 1391022-27-7) has been compiled from a combination of ava...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide on 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (CAS No. 1391022-27-7) has been compiled from a combination of available data for the compound and predictive models based on its chemical structure. Due to a scarcity of published experimental data for this specific molecule, many of the physicochemical and spectral properties outlined herein are theoretical estimations. These predictions are intended to provide a scientifically grounded starting point for research and development activities. All experimental protocols are generalized procedures for analogous compounds and would require optimization.
Introduction
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is a non-proteinogenic α-amino acid derivative. Its structure is characterized by a quaternary α-carbon substituted with an amino group, a hydroxymethyl group, a methyl ester, and an allyl group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a terminal alkene offers a reactive handle for a variety of chemical transformations, while the amino acid scaffold provides a backbone for incorporation into peptides or for use as a chiral building block. This guide provides a comprehensive overview of its known and predicted chemical properties, intended to facilitate its use in research and drug development.
Molecular Structure and Identifiers
The foundational information for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is its molecular structure and associated chemical identifiers.
The following table summarizes the predicted physicochemical properties of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester. These values were estimated using computational models and should be considered as a guide for experimental design.
Causality behind Experimental Choices: The predicted low logP value suggests that this molecule is likely to be relatively polar and may have good aqueous solubility, a desirable property for many drug candidates. The pKa values indicate that the amino group will be protonated at physiological pH, which will influence its interactions with biological targets and its purification by methods such as ion-exchange chromatography.
Reactivity and Stability
The reactivity of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is dictated by its constituent functional groups: the primary amine, the primary hydroxyl group, the methyl ester, and the terminal alkene.
Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation. It can also be protected with standard protecting groups (e.g., Boc, Cbz) to allow for selective reactions at other sites.
Hydroxyl Group: The primary hydroxyl group can be acylated, alkylated, or oxidized. Its presence allows for the formation of esters and ethers, providing a site for further molecular elaboration.
Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
Terminal Alkene: The allyl group is a versatile functional handle for a wide range of transformations, including:
Addition Reactions: Halogenation, hydrohalogenation, hydration, and epoxidation.
Oxidative Cleavage: Ozonolysis to yield a carboxylic acid or aldehyde.
Metathesis: Cross-metathesis with other alkenes to form new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions: Such as the Heck and Suzuki reactions, after conversion to a suitable derivative.
Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases will likely lead to hydrolysis of the ester. The terminal alkene may be susceptible to oxidation over time, especially in the presence of light and air. For long-term storage, it is advisable to keep the compound under an inert atmosphere at low temperatures.
Predicted Spectral Properties
Due to the lack of published experimental spectra, the following sections provide predicted spectral data based on the molecule's structure and known spectral information for similar compounds.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would show the following characteristic signals:
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~5.8
m
1H
-CH=CH₂
~5.2
m
2H
-CH=CH ₂
~3.7
s
3H
-OCH₃
~3.6
d
2H
-CH ₂OH
~2.5
m
2H
-CH ₂-CH=CH₂
~2.0
br s
3H
-NH ₂ and -OH
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would exhibit signals corresponding to the seven carbon atoms:
Chemical Shift (ppm)
Assignment
~175
C=O (ester)
~133
-C H=CH₂
~119
-CH=C H₂
~65
-C H₂OH
~60
α-carbon
~52
-OC H₃
~40
-C H₂-CH=CH₂
FTIR Spectroscopy (Predicted)
The infrared spectrum would be characterized by absorption bands corresponding to its key functional groups:
Wavenumber (cm⁻¹)
Functional Group
Vibration
3400-3200
O-H, N-H
Stretching
3080
=C-H
Stretching
2950
C-H
Stretching
1740
C=O (ester)
Stretching
1640
C=C
Stretching
1590
N-H
Bending
1440
C-H
Bending
1250
C-O (ester)
Stretching
1050
C-O (alcohol)
Stretching
910
=C-H
Out-of-plane bend
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of amino acid esters. Key predicted fragments include:
m/z
Fragment
159
[M]⁺
128
[M - OCH₃]⁺
100
[M - COOCH₃]⁺
88
[H₂N=C(CH₂OH)COOCH₃]⁺
59
[COOCH₃]⁺
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and analysis of compounds similar to 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester. These should be adapted and optimized for the specific target molecule.
Hypothetical Synthesis Workflow
A plausible synthetic route could involve the allylation of a suitable serine-derived precursor.
A Comprehensive Guide to the Structural Characterization of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester by Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract The definitive structural elucidation of complex organic molecules is paramount in chemical research and drug development. This technical guide provides an in-depth, methodology-driven walkthrough for the struct...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The definitive structural elucidation of complex organic molecules is paramount in chemical research and drug development. This technical guide provides an in-depth, methodology-driven walkthrough for the structural characterization of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. We will progress from fundamental sample preparation to one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The narrative emphasizes the causality behind experimental choices, demonstrating how a logical, stepwise interpretation of the spectral data culminates in the unambiguous assignment of the molecule's complete constitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage modern NMR spectroscopy for precise molecular characterization.
Introduction: The Molecule and the Method
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (C₇H₁₃NO₃) is a non-standard alpha-amino acid derivative featuring multiple key functional groups: a quaternary alpha-carbon, a primary amine, a primary alcohol, a terminal vinyl group, and a methyl ester.[1] The presence of a stereocenter at the C2 position and diastereotopic protons within the allyl and hydroxymethyl moieties presents a compelling challenge for structural analysis, making it an ideal candidate for a comprehensive NMR investigation.
NMR spectroscopy stands as the cornerstone of molecular structure elucidation in solution. It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. By employing a combination of 1D and 2D NMR experiments, we can systematically piece together the molecular puzzle, assigning every proton and carbon signal to its specific position in the structure.
Experimental Design and Rationale
A multi-faceted NMR approach is required to solve a structure of this complexity. Our strategy is designed to build information progressively, with each experiment answering specific questions about the molecular framework.
Caption: Experimental workflow for NMR structure elucidation.
Detailed Experimental Protocols
Sample Preparation
Scientific integrity begins with a meticulously prepared sample. The quality of the sample has a profound effect on the resulting spectrum, influencing resolution and signal-to-noise.[2]
Protocol:
Weighing: Accurately weigh 10-20 mg of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2][3]
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. The deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field.
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[4] Gentle vortexing can aid dissolution.
Filtration (Critical Step): To ensure magnetic field homogeneity, all particulate matter must be removed.[3] Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at the neck. Do not use cotton, as it can leach impurities.[2]
Transfer: Carefully filter the solution directly into a clean, unscratched 5 mm NMR tube.[5]
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
¹H NMR: A standard single-pulse experiment. Key parameters include a 30° pulse angle, a sufficient relaxation delay (e.g., 2 seconds), and 16-32 scans for good signal-to-noise.
¹³C NMR: A proton-decoupled experiment to produce singlets for all carbon signals. Due to lower sensitivity, several hundred to several thousand scans are typically required.
DEPT-135: A spectral editing pulse sequence that differentiates carbon signals based on the number of attached protons. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative (inverted) signals. Quaternary carbons are not observed.[6][7][8]
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically over two to three bonds (²JHH, ³JHH).[9][10] It is invaluable for identifying connected proton networks, such as the allyl group in our target molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.[11][12][13] Each cross-peak in the 2D map connects a specific proton to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[12][13] It is the key experiment for connecting the isolated spin systems identified by COSY and for placing quaternary carbons within the molecular skeleton.
Spectral Analysis and Structural Elucidation
For clarity, the atoms of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester are numbered as follows:
Caption: Numbering scheme for the target molecule.
¹H NMR Analysis (500 MHz, CDCl₃)
The ¹H NMR spectrum provides the initial census of proton environments.
δ 5.85 (1H, ddt, J = 17.1, 10.2, 6.9 Hz, H4): This complex multiplet in the vinyl region is characteristic of a proton coupled to three distinct neighbors: a trans-vinyl proton, a cis-vinyl proton, and two allylic protons.[14]
δ 5.28 (1H, dq, J = 17.1, 1.6 Hz, H5a): This signal corresponds to one of the terminal vinyl protons, showing a large trans coupling to H4 and a small geminal coupling to H5b.
δ 5.21 (1H, dq, J = 10.2, 1.6 Hz, H5b): The other terminal vinyl proton, displaying a cis coupling to H4 and the same geminal coupling to H5a.
δ 3.75 (3H, s, H1): A sharp singlet integrating to three protons is the classic signature of a methyl ester.
δ 3.68 (1H, d, J = 11.5 Hz, H7a) & δ 3.59 (1H, d, J = 11.5 Hz, H7b): These two doublets, each integrating to one proton, form an AX spin system. They are the diastereotopic protons of the hydroxymethyl group, coupled only to each other (geminal coupling).
δ 2.55 (2H, d, J = 6.9 Hz, H3): This doublet, integrating to two protons, is located in the allylic region.[14] The multiplicity indicates coupling only to H4.
δ 2.10 (3H, br s, -NH₂ and -OH): A broad singlet representing the exchangeable protons of the amine and hydroxyl groups. Its chemical shift and intensity can vary with concentration and temperature.
¹³C NMR and DEPT-135 Analysis (125 MHz, CDCl₃)
The ¹³C and DEPT-135 spectra reveal the carbon skeleton.
δ 174.5 (C6, Ester C=O): This downfield signal is typical for an ester carbonyl carbon.[15] It is absent in the DEPT-135 spectrum, confirming it is a quaternary carbon.
δ 133.2 (C4, -CH=): A signal in the alkene region. The DEPT-135 spectrum shows this as a positive peak, identifying it as a CH (methine) carbon.[6][7]
δ 119.8 (C5, =CH₂): The second alkene signal. The DEPT-135 spectrum shows this as a negative peak, identifying it as a CH₂ (methylene) carbon.[6][7]
δ 67.1 (C7, -CH₂OH): A signal in the region for carbons bonded to an electronegative oxygen atom. It is a negative peak in the DEPT-135 spectrum, confirming it is a CH₂ group.
δ 61.5 (C2, Quaternary α-C): This signal is present in the ¹³C spectrum but absent in the DEPT-135, confirming it is the key quaternary alpha-carbon.
δ 52.4 (C1, -OCH₃): The methyl carbon of the ester group. It appears as a positive signal in the DEPT-135 spectrum (CH₃).[16]
δ 40.1 (C3, Allylic -CH₂-): An upfield signal corresponding to the allylic methylene group, confirmed as a CH₂ by its negative phase in the DEPT-135 spectrum.
2D NMR Correlation Analysis: Assembling the Structure
The COSY spectrum reveals the proton-proton coupling networks.[10][17]
A strong correlation is observed between the allylic protons (H3 at δ 2.55) and the internal vinyl proton (H4 at δ 5.85).
H4 (δ 5.85) shows further correlations to both terminal vinyl protons, H5a (δ 5.28) and H5b (δ 5.21).
This confirms the complete H₃-C₃-C₄-H₄-C₅-H₅ allyl spin system as a single, isolated fragment. No other correlations are observed, which is consistent with the proposed structure where the allyl group is attached to a quaternary carbon.
The HSQC spectrum maps each proton to its directly attached carbon, validating the assignments from the 1D spectra.[11][13]
H1 (δ 3.75) correlates with C1 (δ 52.4).
H3 (δ 2.55) correlates with C3 (δ 40.1).
H4 (δ 5.85) correlates with C4 (δ 133.2).
H5a/H5b (δ 5.28/5.21) correlate with C5 (δ 119.8).
H7a/H7b (δ 3.68/3.59) correlate with C7 (δ 67.1).
The HMBC spectrum provides the crucial long-range correlations needed to connect the molecular fragments and confirm the overall structure.[12][13]
Caption: Key HMBC correlations for structural assembly.
Connecting the Ester: The methyl protons (H1, δ 3.75) show a strong correlation to the ester carbonyl carbon (C6, δ 174.5). This is a classic ²JCH correlation that confirms the methyl ester functionality.
Connecting the Allyl Group: The allylic protons (H3, δ 2.55) show a critical correlation to the quaternary alpha-carbon (C2, δ 61.5). This ²JCH correlation definitively links the allyl fragment to the core of the amino acid.
Connecting the Hydroxymethyl Group: The hydroxymethyl protons (H7, δ 3.6-3.7) also show a clear correlation to the quaternary alpha-carbon (C2, δ 61.5), establishing the C7-C2 bond.
Confirming the Backbone: The internal vinyl proton (H4, δ 5.85) shows a ³JCH correlation back to the alpha-carbon (C2, δ 61.5), further solidifying the C4-C3-C2 linkage.
Summary of NMR Data
The complete assignment of all proton and carbon signals for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is summarized below.
Atom No.
δ ¹H (ppm)
Multiplicity
J (Hz)
Integration
δ ¹³C (ppm)
DEPT-135
Key HMBC Correlations (from H to C)
1
3.75
s
-
3H
52.4
CH₃
C6
2
-
-
-
-
61.5
C (quat)
-
3
2.55
d
6.9
2H
40.1
CH₂
C2, C4, C5
4
5.85
ddt
17.1, 10.2, 6.9
1H
133.2
CH
C2, C5
5
5.28, 5.21
dq, dq
17.1, 1.6 / 10.2, 1.6
1H, 1H
119.8
CH₂
C3, C4
6
-
-
-
-
174.5
C (quat)
-
7
3.68, 3.59
d, d
11.5
1H, 1H
67.1
CH₂
C2
NH₂/OH
~2.10
br s
-
3H
-
-
-
Conclusion
Through a systematic and logical application of 1D and 2D NMR spectroscopy, the complete chemical structure of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester has been unambiguously determined. The ¹H and ¹³C spectra provided a census of the atomic environments, while DEPT-135 clarified the multiplicity of each carbon atom. The COSY experiment was instrumental in identifying the allyl spin system. Finally, crucial long-range correlations from the HMBC experiment allowed for the unequivocal connection of the methyl ester, hydroxymethyl, and allyl fragments to the central quaternary alpha-carbon, completing the structural elucidation. This guide demonstrates the power of a multi-experimental NMR approach as a self-validating system for definitive molecular characterization.
References
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
e-PG Pathshala. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
Bruker. (2024, January 27). DEPT 135 Acquisition & Processing [Video]. YouTube. Retrieved from [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
Vassar College. (2012, April 24). Interpreting a C-13 NMR spectrum. Modeling and Experimental Tools with Prof. Magnes. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
Ma, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Retrieved from [Link]
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
Semmelweis University. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
A Technical Guide to the Formation of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester: A Mechanistic and Synthetic Exploration
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth exploration of a plausible synthetic pathway and the un...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of a plausible synthetic pathway and the underlying reaction mechanisms for the formation of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, a complex α,α-disubstituted amino acid. Recognizing the absence of a direct, established synthesis for this specific molecule in current literature, this document proposes a rational, multi-step approach leveraging well-established, powerful transformations in modern organic chemistry. The cornerstone of this proposed synthesis is the Overman rearrangement , a robust aza-Claisen rearrangement, to construct the key α-allyl-α-amino acid core. Subsequent functionalization to introduce the α-hydroxymethyl group, followed by final esterification, completes the synthesis. This guide offers a detailed mechanistic breakdown of each critical step, supported by established chemical principles and field-proven insights. It is designed to serve as a foundational resource for researchers engaged in the synthesis of novel, sterically congested amino acids for applications in peptidomimetics, drug discovery, and materials science.
Introduction: The Significance of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids represent a pivotal class of non-proteinogenic amino acids in the design of novel peptides and pharmacologically active molecules. The incorporation of these sterically hindered building blocks into peptide chains induces significant conformational constraints, leading to the formation of stable secondary structures such as helices and turns. This structural pre-organization can enhance binding affinity to biological targets and, crucially, increases metabolic stability by shielding the peptide backbone from enzymatic degradation. The target molecule of this guide, 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, possesses three key functionalities: an allyl group for further chemical modification (e.g., metathesis, dihydroxylation), a hydroxymethyl group that can participate in hydrogen bonding or serve as a chiral handle, and the core amino acid structure. These features make it a highly attractive, albeit synthetically challenging, building block.
Proposed Synthetic Strategy: A Multi-Step Approach
Given the structural complexity of the target molecule, a convergent and stereocontrolled synthetic strategy is paramount. The proposed pathway (Figure 1) is designed to build the molecule logically, with the key challenge being the construction of the quaternary α-carbon bearing both an allyl and a hydroxymethyl group.
Figure 1: Proposed synthetic workflow for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
This strategy commences with a readily available allylic alcohol, which is converted into an allylic trichloroacetimidate. The crucial C-N and C-C bond formations at the α-carbon are achieved via a thermal or palladium-catalyzed Overman rearrangement. Following the rearrangement, the resulting amine is protected, and the α-position is functionalized via a diastereoselective hydroxymethylation. The synthesis culminates in the deprotection of the amine and esterification of the carboxylic acid to yield the final target molecule.
In-Depth Mechanistic Analysis
The Core Transformation: The Overman Rearrangement
The Overman rearrangement is a powerful variant of the aza-Claisen rearrangement that converts allylic alcohols to transposed allylic amines.[1][2] This transformation is the linchpin of our proposed synthesis, as it establishes the critical α-allyl amine stereocenter.
Step 1: Formation of the Allylic Trichloroacetimidate
The synthesis begins with an allylic alcohol, which is treated with trichloroacetonitrile in the presence of a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU).[3] The alcohol oxygen attacks the electrophilic carbon of the nitrile, and subsequent proton transfer, facilitated by the base, yields the allylic trichloroacetimidate. This intermediate is often used without extensive purification in the subsequent rearrangement step.[4]
The allylic trichloroacetimidate then undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement. This can be induced thermally or, more commonly for asymmetric variants, catalyzed by a Lewis acid such as a palladium(II) complex.[6] The reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high degree of stereocontrol.[1]
Figure 2: The chair-like transition state of the Overman Rearrangement. Note: The image placeholders would be replaced with actual chemical structure diagrams.
The driving force for this rearrangement is the formation of a thermodynamically more stable C=O bond in the resulting trichloroacetamide at the expense of a C=N bond. The 1,3-transposition of functionality is a key feature of this reaction, meaning the nitrogen atom is now attached to the carbon that was previously the vinylic carbon of the allylic alcohol.
Amine Protection and Hydrolysis
Following the rearrangement, the trichloroacetamide is hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to cleave the trichloroacetyl group and liberate the free allylic amine.[3] To prevent side reactions in subsequent steps, this primary amine should be protected. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O). The Boc group is stable under the basic conditions required for the subsequent hydroxymethylation but can be readily removed under acidic conditions.[5][7]
Constructing the Quaternary Center: α-Hydroxymethylation
This is a critical and challenging step in the synthesis. The α-proton of the N-Boc protected α-allyl amino acid is now acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form a lithium enolate. This enolate can then be trapped with an electrophile. For hydroxymethylation, anhydrous monomeric formaldehyde is the required electrophile.[8] This can be generated by the cracking of paraformaldehyde. The reaction must be carefully controlled to prevent over-alkylation or polymerization of formaldehyde.
The diastereoselectivity of this addition is influenced by the existing stereocenter and the chelation of the lithium cation between the enolate oxygen and the carbonyl oxygen of the Boc group. This directs the incoming formaldehyde to the less sterically hindered face of the enolate.
Final Steps: Deprotection and Esterification
With the core structure assembled, the final steps involve revealing the free amino acid and converting the carboxylic acid to its methyl ester.
Deprotection: The N-Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane.[1] This step is usually clean and high-yielding.
Esterification: The resulting free amino acid can be esterified using several standard methods. A common and effective method is treatment with methanol in the presence of thionyl chloride (SOCl₂).[9][10] Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. This method is efficient for converting amino acids to their corresponding methyl ester hydrochlorides.[9]
Experimental Protocols
The following protocols are representative procedures adapted from established methodologies for similar transformations. Optimization will be necessary for the specific substrate.
Protocol 4.1: Overman Rearrangement
To a solution of the allylic alcohol (1.0 eq) in anhydrous diethyl ether (0.5 M), add trichloroacetonitrile (1.5 eq).
Cool the solution to 0 °C and add DBU (0.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Once the imidate formation is complete, the solvent is removed under reduced pressure.
The crude trichloroacetimidate is dissolved in a high-boiling solvent like xylene (0.2 M) and heated to reflux (approx. 140 °C) for 12-24 hours.
Cool the reaction mixture and concentrate in vacuo. The crude trichloroacetamide is then purified by column chromatography.
Protocol 4.2: N-Boc Protection
The crude amine obtained from hydrolysis of the trichloroacetamide is dissolved in a 1:1 mixture of dioxane and water.
Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
Stir the mixture vigorously at room temperature for 12-16 hours.
Extract the aqueous phase with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc protected amino acid.
Protocol 4.3: α-Hydroxymethylation
Dissolve the N-Boc protected α-allyl amino acid (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (Argon).
Cool the solution to -78 °C.
Add a freshly prepared solution of LDA in THF (2.2 eq) dropwise, and stir for 1 hour at -78 °C.
Introduce a stream of anhydrous formaldehyde gas (generated by heating paraformaldehyde) into the reaction vessel for 30 minutes.
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
Warm the mixture to room temperature and extract with ethyl acetate. The organic layer is dried and concentrated. Purification is achieved by column chromatography.
Protocol 4.4: Deprotection and Esterification
Dissolve the N-Boc protected amino acid (1.0 eq) in dichloromethane (0.2 M).
Add trifluoroacetic acid (10 eq) and stir at room temperature for 1-2 hours.
Remove the solvent and excess TFA under reduced pressure.
To the crude amino acid, add anhydrous methanol (0.1 M) and cool to 0 °C.
Add thionyl chloride (2.0 eq) dropwise.
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
Cool the solution and remove the solvent in vacuo to yield the crude methyl ester hydrochloride salt.
Quantitative Data Summary
The following table provides expected yields and stereoselectivity for the key transformations based on literature precedents for analogous systems.
Step
Transformation
Typical Yield (%)
Notes / Key References
1
Overman Rearrangement
70-90%
Yields are generally good for this robust rearrangement. Asymmetric variants can achieve >95% ee.[11]
2
N-Boc Protection
>95%
A standard and highly efficient protection method.[7]
3
α-Hydroxymethylation
50-70%
Yields can be variable due to the reactivity of formaldehyde. Diastereoselectivity depends on substrate control.[8]
Table 1: Summary of Expected Yields for the Proposed Synthetic Pathway.
Conclusion
This technical guide has outlined a comprehensive and plausible synthetic route for the formation of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester. By leveraging the power and stereocontrol of the Overman rearrangement, followed by a diastereoselective hydroxymethylation, the challenging α,α-disubstituted core of the target molecule can be constructed. The detailed mechanistic discussions and adaptable experimental protocols provided herein are intended to equip researchers in the fields of organic synthesis and drug development with the foundational knowledge to pursue the synthesis of this and other structurally complex amino acids. The continued development of novel synthetic methodologies for such compounds is critical for advancing our ability to create new peptides and therapeutics with enhanced properties and functions.
References
Anderson, C. E., & Overman, L. E. (2003). Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity. Journal of the American Chemical Society, 125(41), 12412–12413. Available at: [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
"Protecting Groups in Peptide Synthesis." Springer Nature Experiments. Available at: [Link]
"Overman Rearrangement." Organic Chemistry Portal. Available at: [Link]
Ghavre, M., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(5), 3241-3248. Available at: [Link]
"Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." PubMed. Available at: [Link]
"Catalytic asymmetric[5][5]-rearrangements of allylic acetimidates." Catalysis Science & Technology. (2015). Available at: [Link]
Overman, L. E. (1974). Thermal and mercuric ion catalyzed[5][5]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions. Journal of the American Chemical Society, 96(2), 597–599. Available at: [Link]
Boer, J., et al. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 20(6), 10498-10508. Available at: [Link]
Chiba, M., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Amino Acids, 54(12), 1647-1657. Available at: [Link]
"How can I remove a trichloroacetyl protecting group from nitrogen?" ResearchGate. (2015). Available at: [Link]
Grout, R. J., et al. (1983). Structural studies on bioactive-compounds. Part 7. The design and synthesis of α-substituted serines as prospective inhibitors of serine hydroxymethyltransferase. Journal of the Chemical Society, Perkin Transactions 1, 2785-2794. Available at: [Link]
Schirch, L., & Ogawa, H. (2002). Serine hydroxymethyltransferase and threonine aldolase: Are they identical?. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1597(1), 1-10.
"Method for producing amino acid ester hydrochloride." Google Patents. (2008).
Di Gioia, M. L., et al. (2003). “One-Pot” Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides. The Journal of Organic Chemistry, 68(19), 7416–7421. Available at: [Link]
"Diastereoselective hydroxymethylation of cyclic N-tert-butanesulfinylketimines using methoxymethanol as formaldehyde source." PubMed. (2014). Available at: [Link]
Navigating the Structural Landscape of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester: A Technical Guide for Drug Discovery and Development
Abstract This technical guide provides a comprehensive overview of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, a functionalized amino acid derivative with potential applications in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, a functionalized amino acid derivative with potential applications in medicinal chemistry and drug development. Acknowledging the current absence of publicly available experimental crystallographic data for this specific molecule, this document serves as a vital resource for researchers by providing detailed protocols for its synthesis, robust strategies for its crystallization, and an exploration of computational methods for structural elucidation. By combining established synthetic methodologies with principles of crystal engineering and in-silico prediction, this guide offers a foundational framework for scientists working with this and structurally related compounds.
Introduction: The Significance of a Chiral Building Block
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is a chiral, non-proteinogenic amino acid derivative. Its unique structural features, including a quaternary stereocenter, a primary alcohol, and a terminal alkene, make it an attractive building block for the synthesis of novel peptides, peptidomimetics, and complex natural products. The presence of multiple functional groups offers versatile handles for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, as its conformation will dictate its interaction with biological targets.
Despite its potential significance, a thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of experimental single-crystal X-ray diffraction data for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (CAS Number: 1391022-27-7)[1][2][3][4][5]. This data gap presents a challenge for researchers seeking to utilize this molecule in structure-based design. This guide aims to address this challenge by providing practical, field-proven methodologies to enable its synthesis, crystallization, and structural characterization.
Synthesis of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester
The synthesis of the target molecule can be approached through established methods for the esterification of amino acids. A general and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol, which facilitates the in-situ formation of HCl to catalyze the esterification[6][7].
Proposed Synthetic Protocol
This protocol is adapted from a general procedure for the synthesis of amino acid methyl esters[6].
Materials:
2-Amino-2-hydroxymethyl-pent-4-enoic acid
Methanol (anhydrous)
Trimethylchlorosilane (TMSCl)
Round-bottom flask
Magnetic stirrer
Rotary evaporator
Thin-layer chromatography (TLC) apparatus
Procedure:
To a clean, dry round-bottom flask, add 2-Amino-2-hydroxymethyl-pent-4-enoic acid (1.0 equivalent).
Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) to the flask with stirring.
Carefully add anhydrous methanol to the mixture. The amount of methanol should be sufficient to dissolve or suspend the starting material.
Stir the resulting solution or suspension at room temperature.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion of the reaction, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
The resulting product, 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, will likely be in its hydrochloride salt form. Further purification can be achieved through recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of both the trimethylchlorosilane and the resulting ester product.
TMSCl as a Catalyst Source: Trimethylchlorosilane reacts with methanol to generate HCl in situ. This method is often preferred over using gaseous HCl or concentrated sulfuric acid as it is more convenient and the reaction conditions are milder[6].
Room Temperature Reaction: The esterification can typically be carried out at room temperature, which helps to minimize potential side reactions.
Crystallization Strategies for Amino Acid Esters
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in determining the precise three-dimensional structure of a molecule. The crystallization of amino acid esters can be influenced by a variety of factors, including solvent, temperature, pH, and the presence of additives.
General Crystallization Protocol
The following is a generalized protocol that can be adapted for the crystallization of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
Methods:
Slow Evaporation:
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature.
Filter the solution to remove any particulate matter.
Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion (Hanging Drop or Sitting Drop):
Prepare a concentrated solution of the compound in a volatile solvent.
Place a drop of this solution on a coverslip (hanging drop) or in a well (sitting drop).
Place the coverslip or well in a sealed chamber containing a larger volume of a less volatile solvent in which the compound is less soluble.
The vapor of the more volatile solvent will slowly diffuse into the less volatile solvent, gradually increasing the concentration of the compound in the drop and inducing crystallization.
Cooling Crystallization:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
Slowly cool the solution to a lower temperature. The decrease in solubility at the lower temperature can lead to crystal formation.
Solvent Selection:
The choice of solvent is critical. A good starting point is to screen a range of solvents with varying polarities, such as:
In the absence of experimental data, computational crystal structure prediction (CSP) can provide valuable insights into the likely packing arrangements and intermolecular interactions of a molecule. CSP methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.
While CSP has made significant progress, it remains a challenging field, and the accuracy of predictions can vary. However, the predicted structures can serve as useful hypotheses for guiding experimental crystallization efforts and for understanding the potential conformational landscape of the molecule.
Known Chemical and Physical Properties
The following data for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is available from commercial suppliers[8]:
Property
Value
CAS Number
1391022-27-7
Linear Formula
C₇H₁₃NO₃
Physical Form
Yellow Oily Liquid
Purity
96%
InChI Key
JJZWCIAFEWQDBH-UHFFFAOYSA-N
Conclusion
While the experimental crystal structure of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and computational analysis. The provided protocols and strategies are grounded in established chemical principles and are designed to empower researchers to overcome the current data gap. The elucidation of the three-dimensional structure of this and other novel amino acid derivatives is a critical endeavor that will undoubtedly accelerate the pace of innovation in drug discovery and development.
Visualizations
Caption: Proposed synthetic workflow for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
Caption: General strategies for the crystallization of amino acid esters.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (CAS: 1391022-27-7)[1] is a highly functionalized, unnatural
α,α
-disubstituted amino acid derivative. Featuring a quaternary alpha-carbon substituted with a hydroxymethyl group and an allyl group (pent-4-enoic acid), it provides severe steric hindrance and conformational rigidity. These traits make it a prime candidate for peptide stapling and peptidomimetic drug design. However, its thermal stability is compromised by three labile functional groups: the hydroxymethyl group, the methyl ester, and the terminal alkene.
As a Senior Application Scientist, I have structured this whitepaper to move beyond generic thermal analysis. Here, we establish a self-validating analytical architecture to map the specific thermal degradation kinetics of this molecule, ensuring that drug development professionals can accurately predict its behavior during synthesis, storage, and formulation.
To predict the thermal behavior of this molecule, we must first deconstruct its chemical vulnerabilities. It is a yellow oily liquid at room temperature[1]; therefore, it lacks a traditional high-temperature crystalline melting endotherm. Consequently, the first major thermal event observed in Differential Scanning Calorimetry (DSC) will not be melting, but rather the onset of vaporization or decomposition.
Based on computational and experimental studies of analogous amino acids like serine, the initial decomposition of amino acids containing a hydroxymethyl group is predominantly governed by a dehydration channel[2]. In the condensed phase, this dehydration leads to the formation of a dehydro-derivative (e.g., a reactive diene system when conjugated with the pent-4-enoic alkene).
Following dehydration, the molecule undergoes demethoxylation (loss of the ester group) and deamination. Amino acids generally decompose at well-defined, characteristic temperatures, often requiring endothermic heats of decomposition between 72 and 151 kJ/mol[3]. Furthermore, the degradation of free amino acids typically follows irreversible first-order reaction kinetics, with activation energies ranging from 88.5 to 137.4 kJ/mol[4].
The Self-Validating Analytical Architecture
To accurately map this complex degradation, we cannot rely on a single analytical technique. We must employ a self-validating loop using High-Resolution Thermogravimetric Analysis (HR-TGA) coupled simultaneously with DSC and Quadrupole Mass Spectrometry (QMS) .
Why HR-TGA? Traditional constant-heating-rate TGA often fails to resolve overlapping decomposition steps (e.g., simultaneous dehydration and ester cleavage). HR-TGA dynamically slows the heating rate when the rate of weight loss increases, significantly enhancing the resolution of complex, multi-step decompositions[5].
Why DSC? TGA only shows mass loss. DSC differentiates between physical evaporation (endothermic) and chemical decomposition or alkene polymerization (exothermic)[3].
Why QMS? By coupling the thermal analyzers with QMS, we can unequivocally identify the evolved gases—such as water (m/z 18), ammonia (m/z 17), and methanol (m/z 32)—providing direct chemical validation of the mass loss events[6].
Experimental Methodologies
Protocol A: HR-TGA-DSC-QMS Profiling
Objective: To establish the baseline thermal stability and identify specific decomposition mechanisms.
Sample Preparation: Dispense 5–10 mg of the yellow oily liquid[1] into an alumina (Al₂O₃) crucible.
Causality: Alumina is chosen over platinum because platinum can act as a catalyst for the dehydrogenation or oxidation of amines and alkenes at elevated temperatures, which would artificially lower the activation energy and skew the kinetic data. A small mass minimizes thermal gradients within the sample.
Instrument Purging: Purge the TGA-DSC furnace with high-purity Argon (50 mL/min) for 30 minutes prior to the run.
Causality: Argon prevents oxidative degradation, allowing the isolation of purely thermal (pyrolytic) decomposition pathways.
High-Resolution Heating Profile: Initiate the HR-TGA method. Set the baseline heating rate to 10 °C/min from 30 °C to 400 °C. Enable dynamic heating rate resolution (e.g., resolution factor 4).
Causality: The system will automatically slow the heating rate when the derivative weight loss (
dα/dT
) exceeds a threshold, separating the closely overlapping dehydration and demethoxylation steps[5].
Evolved Gas Analysis (QMS): Transfer evolved gases via a heated capillary line maintained at 200 °C. Scan m/z from 10 to 100 continuously.
Causality: If the transfer line is unheated, high-boiling decomposition products will condense on the capillary walls, leading to memory effects and missing mass fragments in the QMS spectra[6]. Monitor specific ion channels: m/z 18 (H₂O), m/z 17 (NH₃), and m/z 32 (CH₃OH).
Objective: To calculate the activation energy (
Ea
) of the primary degradation steps.
Isoconversional Runs: Perform three additional conventional TGA runs at constant heating rates (
β
) of 5, 10, 15, and 20 °C/min.
Data Extraction: Extract the absolute temperature (
T
) at specific conversion fractions (
α
= 0.1, 0.2, ... 0.9) for each heating rate.
Linear Regression: Plot
ln(β)
versus
1/T
.
Calculation: Calculate
Ea
from the slope of the linear fit (
Slope=−1.052⋅Ea/R
).
Causality: This isoconversional method does not require prior knowledge of the exact reaction mechanism, making it highly reliable for complex multi-step degradations[5].
Quantitative Data & Predictive Modeling
Based on the kinetic behavior of structurally analogous amino acids (like serine) and methyl esters, the following thermal parameters are predictive for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
Endothermic energy required for volatilization[3].
Workflow Visualization
The following diagram illustrates the self-validating logic loop between the thermal degradation pathways of the molecule and the instrumental detection strategy.
Fig 1: Mechanistic thermal degradation pathways and self-validating analytical workflow.
References
[6] Title: Comparative study of the thermal decomposition behaviour of different amino acids and peptides
Source: researchgate.net
URL:
[3] Title: Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine
Source: nih.gov
URL:
[2] Title: THERMO-KINETIC PARAMETERS GOVERNING DECOMPOSITION OF AMINO ACIDS: A COMPUTATIONAL STUDY
Source: uaeu.ac.ae
URL:
Technical Whitepaper: Toxicity, Handling, and Operational Guidelines for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester
Executive Overview The compound 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (CAS: 1391022-27-7) is a highly specialized, quaternary unnatural alpha-amino acid derivative. It serves as a critical building block...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
The compound 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (CAS: 1391022-27-7) is a highly specialized, quaternary unnatural alpha-amino acid derivative. It serves as a critical building block in advanced drug development, most notably in the synthesis of matrix metalloproteinase (MMP) and TNF-
α
converting enzyme (TACE) inhibitors for inflammatory joint diseases[1]. Furthermore, unnatural amino acid esters are increasingly utilized as prodrug linkers to modulate pharmacokinetic profiles (
Cmax
and
Cmin
) and bypass physiological absorption barriers[2].
Handling this compound requires stringent operational controls. Because it exists as a yellow oily liquid at room temperature[3], it presents unique handling challenges compared to standard crystalline amino acids, including a higher risk of dermal absorption, susceptibility to atmospheric degradation, and complex mass-transfer dynamics. This whitepaper establishes a field-proven, self-validating framework for the safe handling, toxicological assessment, and experimental utilization of this compound.
Physicochemical Profiling & Hazard Causality
To design an effective handling protocol, we must first establish the causality between the molecule's structural features and its physical hazards. The molecule features three highly reactive functional groups clustered around a sterically hindered quaternary alpha-carbon: a terminal alkene, a primary amine, and a methyl ester.
Quantitative Data & Handling Implications
Property
Value
Causality / Handling Implication
CAS Number
1391022-27-7
Unique identifier for safety data retrieval and regulatory compliance.
Physical Form
Yellow Oily Liquid
The combination of a flexible alkene chain and a free hydroxyl group prevents crystallization. Oils increase the risk of rapid dermal absorption and require positive-displacement pipetting.
Molecular Formula
C7H13NO3
The presence of an unactivated terminal alkene makes the compound susceptible to autoxidation or polymerization if exposed to radical initiators or prolonged UV light.
Purity Standard
≥
96%
Impurities typically consist of the hydrolyzed free acid or oxidized byproducts, which can quench sensitive electrophilic coupling reagents during downstream synthesis.
The toxicity profile of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is driven by its nature as an unnatural amino acid and a lipophilic ester. While it improves cellular permeability, it introduces specific toxicological risks that researchers must mitigate.
Esterase-Mediated Cleavage: In systemic circulation or upon accidental ingestion/absorption, plasma carboxylesterases rapidly hydrolyze the methyl ester to the free carboxylic acid. While this is a designed feature in prodrug applications to release active pharmaceutical ingredients[2], premature cleavage in a laboratory exposure scenario can lead to localized tissue irritation and unpredictable systemic distribution.
Cytochrome P450 Epoxidation: The terminal pent-4-enoic acid chain contains an unactivated alkene. In vivo, hepatic CYP450 enzymes can oxidize this double bond into a reactive epoxide intermediate. Epoxides are potent electrophiles capable of alkylating DNA and cellular proteins, potentially leading to idiosyncratic toxicity or sensitization upon repeated exposure.
Transporter Competition: As an alpha-amino acid derivative, the hydrolyzed free acid can act as a competitive inhibitor for natural amino acid transporters (e.g., LAT1 or ASCT2), disrupting intracellular amino acid pools.
Figure 1: Hypothesized metabolic activation and competitive inhibition pathways of the unnatural amino acid ester.
Self-Validating Experimental Workflows
Standard operating procedures (SOPs) for this compound must be self-validating —meaning the protocol includes built-in analytical checkpoints to confirm the integrity of the reagent before it compromises a multi-step synthesis. The following protocol details the preparation of the compound for a sulfonylation reaction, a common step in the synthesis of MMP inhibitors[1].
SOP: Inert Handling and Sulfonylation Setup
Step 1: Thermal Equilibration & Atmospheric Control
Action: Remove the storage vial from cryogenic storage (-20°C) and place it in a vacuum desiccator to equilibrate to room temperature for 30 minutes. Transfer to an argon-purged glovebox.
Causality: The compound is a hygroscopic oil. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which acts as a nucleophile to catalyze the hydrolysis of the methyl ester. Furthermore, the primary amine readily absorbs atmospheric
CO2
to form insoluble carbamate salts.
Step 2: Mass Transfer via Differential Weighing
Action: Place a tared reaction flask on the analytical balance. Using a positive-displacement pipette, transfer the estimated volume of the yellow oil into the flask. Record the exact mass added.
Self-Validation: Because the viscosity of the oil fluctuates with ambient temperature, volumetric measurements are highly inaccurate. Differential weighing ensures exact stoichiometric calculations for subsequent equivalents.
Step 3: Analytical Integrity Check (
1
H NMR)
Action: Withdraw a 1 mg aliquot and dissolve in
CDCl3
. Run a rapid
1
H NMR spectrum.
Self-Validation: Confirm the presence of the terminal alkene (multiplet at ~5.8 ppm, doublet/dts at ~5.1 ppm) and the intact methyl ester (singlet at ~3.7 ppm). If the ester peak is absent or shifted, hydrolysis has occurred, and the batch must be repurposed or discarded. This prevents the ruin of expensive downstream electrophiles.
Step 4: Reaction Execution
Action: Dissolve the validated ester in anhydrous DMF. Add 1.1 equivalents of the electrophile (e.g., 4-(4-fluoro-phenoxy)-benzenesulfonyl chloride) and 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA)[1].
Causality: DIPEA is chosen as a non-nucleophilic base. It scavenges the HCl byproduct without competing for the sulfonyl chloride. The primary amine is significantly more nucleophilic than the sterically hindered tertiary hydroxyl group, ensuring high regioselectivity without the need for transient hydroxyl protecting groups.
Figure 2: Self-validating handling and quality assurance workflow for reactive amino acid esters.
Storage, Containment, and Spill Management
Given its physical state and reactivity, long-term stability requires strict environmental controls.
Storage Conditions: Store strictly at -20°C under an inert atmosphere (Argon or Nitrogen). The container must be wrapped in aluminum foil or stored in an amber vial to prevent UV-initiated radical polymerization of the pent-4-enoic acid tail.
Personal Protective Equipment (PPE): Standard nitrile gloves are insufficient for prolonged contact with lipophilic oils, which can permeate thin barriers. Double-gloving or using neoprene gloves is required. Safety goggles and a fully functioning Class II fume hood are mandatory.
Spill Management: Do not use water to clean up spills, as this will spread the oil and promote hydrolysis. Instead, cover the spill with a high-capacity inert absorbent pad or diatomaceous earth. Sweep the absorbed material into a hazardous waste container using non-sparking tools, and wipe the area with a non-polar solvent (e.g., hexanes or ethyl acetate) followed by a 5% sodium bicarbonate solution to neutralize any trace free acids.
References
European Patent Office. "3-(ARYLSULFONYLAMINO)-TETRAHYDROPYRAN-3-CARBOXYLIC ACID HYDROXAMIDES" (EP1181286B1).
ACS Publications. "Improving Drug Delivery While Tailoring Prodrug Activation to Modulate Cmax and Cmin by Optimization of (Carbonyl)oxyalkyl Linker-Based Prodrugs of Atazanavir". Journal of Medicinal Chemistry.[Link]
Application Note: Protocol for the Peptide Incorporation of 2-Amino-2-hydroxymethyl-pent-4-enoic Acid Methyl Ester
Introduction & Core Causality The building block 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (CAS: 1391022-27-7) is a highly specialized α,α-disubstituted (α-quaternary) amino acid. It features an allyl group...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Core Causality
The building block 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (CAS: 1391022-27-7) is a highly specialized α,α-disubstituted (α-quaternary) amino acid. It features an allyl group (pent-4-enoic acid) and a hydroxymethyl group, making it an invaluable tool for generating hydrocarbon-stapled peptides, cross-linked peptidomimetics, and functionalized biomaterials.
However, its native commercial form presents three distinct chemical challenges for Solid-Phase Peptide Synthesis (SPPS):
The Methyl Ester: The C-terminus is protected as a methyl ester, which is inert and prevents the molecule from acting as an acyl donor. It must be saponified prior to SPPS.
The Free Amine: The N-terminus must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group to ensure compatibility with standard Fmoc-SPPS protocols.
Steric Hindrance: The α-quaternary carbon creates severe steric bulk, drastically reducing acylation kinetics during peptide coupling and necessitating highly reactive coupling reagents.
This guide provides a self-validating, end-to-end protocol to overcome these barriers, ensuring high-yield incorporation and downstream functionalization.
Pre-Synthesis Monomer Preparation
Expertise & Experience: The Causality of Saponification
To activate the C-terminus for SPPS, the methyl ester must be hydrolyzed. Saponification of amino acid methyl esters is optimally performed using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/water mixture[1]. Unlike harsher bases (e.g., NaOH), LiOH provides mild basic conditions that prevent unwanted side reactions—such as the retro-aldol cleavage of the hydroxymethyl group—while ensuring quantitative hydrolysis[1].
Note on the hydroxymethyl group: For extended peptide sequences, the primary hydroxyl group should ideally be transiently protected (e.g., as a trityl ether, -OTrt) after Fmoc protection to prevent unwanted O-acylation during subsequent chain elongation.
Protocol 2.1: Saponification and Fmoc Protection
Hydrolysis: Dissolve 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (1.0 eq) in a 2:1 mixture of THF and deionized water to achieve a 0.2 M concentration[1].
Base Addition: Add LiOH·H₂O (3.0 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: n-butanol:acetic acid:water, 4:1:1) until the ester is fully consumed[1].
Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH ~3 using 1 M HCl. Extract the free amino acid with Ethyl Acetate (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Fmoc-Protection: Dissolve the crude amino acid in a 1:1 mixture of 10% Na₂CO₃ (aq) and 1,4-dioxane. Add Fmoc-OSu (1.2 eq) dissolved in dioxane dropwise at 0 °C.
Isolation: Stir at room temperature for 12 hours. Acidify to pH 2–3 with 1 M HCl, extract with Ethyl Acetate, dry, and purify via flash chromatography to yield the Fmoc-protected free acid.
Solid-Phase Peptide Synthesis (SPPS) of Hindered Sequences
Coupling an α,α-disubstituted amino acid presents a significant kinetic barrier[2]. Traditional carbodiimide reagents (e.g., DIC/HOBt) often result in incomplete couplings and deletion sequences[2]. To overcome this, uronium salts possessing a 7-azabenzotriazole leaving group, such as HATU, are mandatory[3]. HATU accelerates aminolysis through anchimeric assistance (the "7-aza effect"), where the nitrogen atom at the 7-position of the HOAt leaving group participates in an intramolecular hydrogen bond with the incoming amine, effectively guiding it to the reactive carbonyl[3].
Protocol 3.1: HATU-Mediated Coupling
Resin Swelling: Swell the Fmoc-deprotected resin (e.g., Rink Amide) in DMF for 30 minutes.
Activation: In a separate vial, dissolve the Fmoc-protected α-allyl-α-hydroxymethyl amino acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF[3].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the vial. A color change to yellow indicates the formation of the active OAt ester. Activate for exactly 2 minutes; prolonged activation risks guanidylation of the peptide N-terminus[3].
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2–4 hours. For highly hindered sequences, microwave-assisted coupling (75 °C for 10 minutes) significantly improves yields[4].
Validation: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test to confirm complete coupling.
Figure 1: Mechanism of HATU-mediated activation overcoming steric hindrance via the 7-aza effect.
The pent-4-enoic acid (allyl) side chain is a bio-orthogonal handle designed for olefin metathesis. When paired with another olefin-bearing amino acid (e.g., at the i and i+4 positions), Ruthenium-catalyzed RCM generates a hydrocarbon staple[5]. This covalent cross-link locks the peptide into a stabilized α-helical conformation, drastically improving target affinity and protease resistance[4]. Grubbs 1st Generation catalyst is preferred for terminal olefins, and the reaction must be performed in 1,2-dichloroethane (DCE) to maximize catalyst activity and resin swelling[5].
Protocol 4.1: On-Resin Stapling
Preparation: Following the synthesis of the full linear sequence (leave the N-terminal Fmoc group intact to prevent catalyst poisoning), wash the resin extensively with DCE (5 × 1 min) to remove all traces of DMF, which can coordinate and poison the Ru-catalyst[6].
Catalyst Addition: Prepare a 10 mM solution of Grubbs 1st Generation Catalyst in anhydrous DCE (approx. 20 mol% relative to peptide)[5].
Reaction: Add the catalyst solution to the resin. Bubble with Nitrogen gas or agitate gently for 2 hours at room temperature[5]. The solution will transition from purple to brown as the catalyst turns over.
Iteration: Drain the vessel and repeat the catalyst treatment 1–2 more times to ensure >95% conversion[5].
Cleavage: Wash the resin with DCE, DCM, and MeOH. Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to release the stapled peptide[4].
Figure 2: End-to-end workflow for the incorporation and stapling of the α-allyl amino acid derivative.
Quantitative Data Summary
The table below outlines the comparative efficiency of various coupling reagents when dealing with sterically hindered α,α-disubstituted amino acids, highlighting the necessity of uronium/phosphonium salts with specialized leaving groups.
Table 1: Comparative Efficiency of Coupling Reagents for α,α-Disubstituted Amino Acids [2][3]
Coupling Reagent
Mechanism / Leaving Group
Typical Yield (Hindered AA)
Reaction Time
Key Advantage / Limitation
DIC / HOBt
Carbodiimide / OBt
< 20%
12–24 h
Low efficiency for α-quaternary centers; prone to deletion sequences.
HBTU
Uronium / OBt
30–40%
4–8 h
Lacks anchimeric assistance; sluggish aminolysis.
HATU
Uronium / OAt
70–85%
2–4 h
7-aza effect accelerates aminolysis; slight risk of N-terminal guanidylation.
PyNTP / COMU
Phosphonium / NTP
> 85%
2–4 h
Excellent for highly hindered sequences; completely avoids guanidylation.
References
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility
Source: PeptideChemistry.org
URL:[Link]
Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using PyNTP
Source: ACS Combinatorial Science
URL:[Link]
Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis
Source: CEM Corporation / Kohan
URL:[Link]
Application Note: Derivatization of 2-Amino-2-hydroxymethyl-pent-4-enoic Acid Methyl Ester for Orthogonal Click Chemistry
Target Audience: Researchers, Scientists, and Drug Development Professionals Application Areas: Bioconjugation, PROTAC Synthesis, Peptide Stapling, and Antibody-Drug Conjugates (ADCs) Introduction and Mechanistic Rationa...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Application Areas: Bioconjugation, PROTAC Synthesis, Peptide Stapling, and Antibody-Drug Conjugates (ADCs)
Introduction and Mechanistic Rationale
In modern drug development and chemical biology, the demand for multifunctional, bioorthogonal hubs is at an all-time high. 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (AHMP) is a highly versatile
α,α
-disubstituted unnatural amino acid. Structurally, it possesses a primary amine, a hydroxymethyl group, a methyl ester, and a terminal alkene (allyl group).
While the native terminal alkene is perfectly suited for radical-mediated thiol-ene click chemistry or inverse electron-demand Diels-Alder (iEDDA) ligations, the primary amine must be derivatized to unlock true multidimensional click orthogonality.
The Causality of Experimental Choices
To create a bifunctional click hub, we must convert the primary amine into an azide. However, the
α
-quaternary stereocenter of AHMP is highly sterically hindered. Standard nucleophilic substitution methods (e.g., using
NaN3
with an alkyl halide derivative) often fail or require harsh conditions that can lead to retro-aldol-type degradation of the hydroxymethyl group.
The Solution: We employ a copper-catalyzed diazo transfer reaction using imidazole-1-sulfonyl azide (ISA) salts. As established by , ISA is an efficient, shelf-stable, and safe diazo donor. The addition of catalytic
Cu(II)
coordinates both the primary amine and the diazo donor, overcoming steric hindrance and facilitating a smooth transfer at room temperature.
By converting the amine to an azide, we generate 2-Azido-2-hydroxymethyl-pent-4-enoic acid methyl ester —a scaffold primed for sequential, fully orthogonal click reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Targets the newly formed azide.
Thiol-Ene Click Chemistry: Targets the native terminal alkene via UV-initiated radical addition .
Derivatization Pathway
The following diagram illustrates the chemical logic of transforming AHMP into a dual-click conjugate.
Caption: Sequential derivatization of AHMP into a dual-click conjugate via Diazo Transfer, CuAAC, and Thiol-Ene.
Experimental Protocols
Protocol A: Synthesis of 2-Azido-2-hydroxymethyl-pent-4-enoic acid methyl ester
This protocol is designed as a self-validating system. In-process controls (TLC and colorimetric stains) ensure reaction fidelity before proceeding to workup.
Reagent Solubilization: Dissolve AHMP (1.0 mmol) in 3 mL of Methanol. In a separate vial, dissolve
K2CO3
(3.0 mmol) and
CuSO4⋅5H2O
(0.01 mmol) in 1 mL of deionized water.
Reaction Initiation: Combine the two solutions in a 10 mL round-bottom flask equipped with a magnetic stir bar. Slowly add
ISA⋅H2SO4
(1.2 mmol) portion-wise over 5 minutes. Causality:
K2CO3
neutralizes the acidic sulfate salt and deprotonates the amine, while slow addition prevents localized exothermic degradation.
Stirring & Self-Validation: Stir the reaction at room temperature for 12 hours.
Validation Check: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the primary amine (purple spot) confirms complete conversion.
Workup: Evaporate the methanol under reduced pressure. Dilute the aqueous residue with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of water. Extract the organic layer, wash with brine (1 x 10 mL), dry over anhydrous
Na2SO4
, and concentrate.
Purification: Purify via flash column chromatography (Hexanes:EtOAc, 4:1) to yield the pure azido-alkene product.
Caption: Experimental workflow for the synthesis and validation of Azido-AHMP.
Causality Warning: Always perform the CuAAC reaction before the Thiol-Ene reaction. If Thiol-Ene is performed first, the introduced thioethers can chelate the
Cu(I)
catalyst required for CuAAC, poisoning the reaction and drastically reducing yields.
CuAAC (Azide-Alkyne Click):
Dissolve Azido-AHMP (1.0 eq) and your chosen terminal alkyne (1.1 eq) in
t
-BuOH/
H2O
(1:1).
Add Sodium Ascorbate (0.2 eq) followed by
CuSO4⋅5H2O
(0.05 eq).
Stir for 4 hours at RT. Purify via standard methods. The terminal alkene remains strictly unreactive under these conditions.
Thiol-Ene Click:
Dissolve the CuAAC product (1.0 eq) and your target thiol (e.g., a cysteine-containing peptide) (1.2 eq) in DMF or Methanol.
Add a photoinitiator (e.g., DPAP or Irgacure 2959, 0.05 eq).
Irradiate with 365 nm UV light for 30 minutes. The radical addition occurs exclusively at the terminal alkene in an anti-Markovnikov fashion.
Data Presentation: Optimization and Compatibility
Table 1: Optimization of Diazo Transfer on AHMP
Quantitative data demonstrating the necessity of copper catalysis for the sterically hindered
α
-quaternary amine.
Catalyst Loading (
CuSO4
)
Base Used
Time (Hours)
Conversion (by LC-MS)
Isolated Yield
0 mol% (Control)
K2CO3
24 h
< 15%
N/A
1 mol%
K2CO3
12 h
> 95%
88%
5 mol%
K2CO3
6 h
> 98%
91%
1 mol%
Et3N
12 h
70%
62%
Table 2: Orthogonal Click Compatibility Matrix
Validation of the sequential click strategy, proving that the native functional groups do not cross-react.
Functional Group on Hub
Reagent Partner
Catalyst / Initiator
Reaction Type
Conversion
Cross-Reactivity
Azide (Derivatized)
Phenylacetylene
Cu(I)
/ Ascorbate
CuAAC
> 99%
None (Alkene intact)
Alkene (Native)
Benzyl Mercaptan
UV (365 nm) / DPAP
Thiol-Ene
> 95%
None (Azide intact)
Hydroxyl (Native)
N/A
N/A
N/A
N/A
Inert under both
References
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. URL:[Link][1]
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. URL:[Link][2]
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. URL:[Link][3]
Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester Enantiomers
Introduction The enantiomers of α,α-disubstituted amino acids, such as 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, are crucial building blocks in the synthesis of pharmaceuticals and other biologically active...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The enantiomers of α,α-disubstituted amino acids, such as 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their unique three-dimensional structures often lead to significantly different pharmacological and toxicological profiles.[1][2] Consequently, the development of efficient and selective methods for the separation of their enantiomers is of paramount importance in drug discovery and development. Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for accessing enantiomerically pure compounds.[1] Lipases, in particular, have demonstrated broad utility due to their commercial availability, high stability in organic solvents, and remarkable chemo-, regio-, and enantioselectivity.[3][4]
This application note provides a detailed guide for the enzymatic resolution of racemic 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester via lipase-catalyzed transesterification. We will explore the rationale behind experimental choices, provide step-by-step protocols, and discuss methods for the analysis of enantiomeric excess (e.e.).
The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic mixture react at different rates in the presence of a chiral catalyst, in this case, a lipase. The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of the unreacted, enantiomerically enriched substrate and the product of the enzymatic reaction. For optimal resolution, the reaction is typically stopped at or near 50% conversion, which theoretically allows for the highest possible enantiomeric excess for both the remaining substrate and the product.[5]
I. Materials and Reagents
A. Substrate and Enzymes
Racemic 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester: (CAS No. 1391022-27-7) The starting material for the resolution.
Immobilized Candida antarctica Lipase B (CAL-B, Novozym® 435): A highly effective and widely used lipase for the resolution of a variety of chiral compounds, including amino esters.[6][7][8][9][10] Its immobilization enhances stability and facilitates reuse.[10]
Lipase from Pseudomonas fluorescens (Amano Lipase AK): Known for its good enantioselectivity in the resolution of various chiral molecules.[11][12]
Lipase from Pseudomonas cepacia (Amano Lipase PS): Another effective lipase for kinetic resolutions.[13]
B. Solvents and Acyl Donors
Organic Solvents: Anhydrous solvents are crucial to minimize unwanted hydrolysis.[4]
Diisopropyl ether
Methyl tert-butyl ether (MTBE)
Toluene
Acyl Donor:
Vinyl acetate: An effective acyl donor that drives the reaction forward by the tautomerization of the vinyl alcohol byproduct to acetaldehyde.
Isopropyl esters (e.g., diisopropyl malonate): Can also be effective acylating agents.[10]
C. Analytical Reagents
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column: For the determination of enantiomeric excess.
Derivatization Reagents (for GC analysis):
N-Trifluoroacetyl (TFA) anhydride
Alkyl chloroformates
Solvents for Chromatography: HPLC or GC grade solvents as required for the specific analytical method.
II. Experimental Protocols
A. Screening of Lipases and Reaction Conditions
The selection of the optimal enzyme and reaction conditions is a critical first step. This protocol outlines a screening process to identify the most effective lipase and solvent combination for the resolution.
Protocol 1: Lipase and Solvent Screening
Preparation: In separate 4 mL vials, place 10 mg of racemic 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
Enzyme Addition: To each vial, add 20 mg of one of the lipases (CAL-B, Lipase AK, Lipase PS).
Solvent and Acyl Donor Addition: To each vial, add 1 mL of the chosen anhydrous organic solvent (diisopropyl ether, MTBE, or toluene) and 5 equivalents of vinyl acetate.
Reaction: Seal the vials and place them in an orbital shaker at 250 rpm and 40°C.
Monitoring: Take aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 4, 8, 24, and 48 hours).
Analysis: Dilute the aliquots with a suitable solvent and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.
Rationale for Experimental Choices:
Immobilized Enzyme: Using an immobilized enzyme like Novozym® 435 simplifies catalyst removal (by simple filtration) and allows for its reuse, making the process more cost-effective and sustainable.[10]
Organic Solvents: Lipases often exhibit enhanced stability and altered selectivity in non-aqueous media.[4] The choice of solvent can significantly impact the enzyme's performance. Hydrophobic solvents like toluene and diisopropyl ether are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface.[4]
Vinyl Acetate as Acyl Donor: The enol-ester nature of vinyl acetate makes the acylation reaction essentially irreversible, as the co-product, vinyl alcohol, rapidly tautomerizes to the volatile acetaldehyde. This drives the equilibrium towards product formation.
B. Preparative Scale Enzymatic Resolution
Once the optimal conditions are identified, the resolution can be scaled up to produce larger quantities of the enantiopure compounds. The following protocol is a general guideline and may require optimization based on the screening results.
Protocol 2: Preparative Scale Resolution
Reaction Setup: To a 100 mL flask, add 1.0 g of racemic 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, 50 mL of the optimal anhydrous solvent, and 5 equivalents of vinyl acetate.
Enzyme Addition: Add 2.0 g of the selected immobilized lipase (e.g., Novozym® 435).
Reaction: Stir the mixture at 40°C and monitor the reaction progress by chiral HPLC or GC.
Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
Enzyme Recovery: Wash the recovered enzyme with the reaction solvent and dry it under vacuum for reuse.
Work-up and Purification:
Evaporate the solvent from the filtrate under reduced pressure.
The resulting residue contains the unreacted (S)-enantiomer and the N-acetylated (R)-enantiomer.
Separate the two compounds using column chromatography on silica gel.
C. Workflow Diagram
Caption: Workflow for the enzymatic resolution of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
III. Analytical Methodology: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial for evaluating the success of the resolution. Chiral chromatography is the most common and reliable method.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[2] The choice of the chiral stationary phase (CSP) is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of amino acid derivatives.[14]
Protocol 3: Chiral HPLC Analysis
Column: Chiralpak® IA or a similar polysaccharide-based column.
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio will need to be optimized to achieve baseline separation. A typical starting point is 90:10 (v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase.
Injection Volume: 10 µL.
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
B. Chiral Gas Chromatography (GC)
For volatile compounds, or those that can be readily derivatized to become volatile, chiral GC is an excellent alternative.[15] Amino acid esters often require derivatization to improve their volatility and chromatographic behavior.
N-acylation: React the amino ester with an acylating agent like trifluoroacetic anhydride.
Column: A chiral capillary column, such as a Chirasil-Val or Lipodex E.[15]
Carrier Gas: Helium or Hydrogen.
Temperature Program: An optimized temperature gradient will be necessary to achieve separation. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C).
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Calculation of Enantiomeric Excess (e.e.): Calculated from the peak areas of the two enantiomers as described for HPLC.
C. Analytical Workflow Diagram
Caption: Analytical workflow for determining the enantiomeric excess.
IV. Expected Results and Data Presentation
The success of the enzymatic resolution is quantified by the conversion percentage and the enantiomeric excess of both the remaining substrate and the product. These values are used to calculate the enantiomeric ratio (E), a measure of the enzyme's selectivity.
Table 1: Representative Data from Lipase Screening
Entry
Lipase
Solvent
Time (h)
Conversion (%)
e.e. Substrate (%)
e.e. Product (%)
E-value
1
CAL-B
Toluene
24
51
>99
98
>200
2
CAL-B
MTBE
24
48
95
97
150
3
Lipase AK
Toluene
48
45
92
90
85
4
Lipase PS
Toluene
48
35
75
80
30
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Interpretation of Results:
An E-value greater than 200 is generally considered excellent for a kinetic resolution, indicating high selectivity of the enzyme.[5][6]
The ideal outcome is to achieve approximately 50% conversion with high enantiomeric excess (>95%) for both the unreacted substrate and the product.
V. Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive enzyme- Presence of water or other inhibitors- Unsuitable solvent or temperature
- Use a fresh batch of enzyme- Ensure all solvents and reagents are anhydrous- Screen different solvents and temperatures
Low enantioselectivity (low E-value)
- The chosen enzyme is not selective for the substrate- Suboptimal reaction conditions
- Screen a wider range of lipases- Vary the temperature and acyl donor
Poor separation in chiral chromatography
- Inappropriate chiral stationary phase- Unoptimized mobile phase or temperature program
- Screen different chiral columns- Systematically vary the mobile phase composition or GC temperature gradient
VI. Conclusion
The enzymatic kinetic resolution of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester using lipases, particularly Candida antarctica Lipase B, offers an efficient and selective method for the preparation of its enantiomers. The protocols outlined in this application note provide a robust framework for researchers to successfully perform this resolution. Careful optimization of the enzyme, solvent, and reaction time, coupled with accurate analytical techniques for determining enantiomeric excess, are key to achieving high yields of enantiomerically pure products. This chemoenzymatic approach represents a valuable tool in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.[16]
VII. References
Ghanem, A., & Aboul-Enein, H. Y. (2005). Application of lipases in kinetic resolution of racemates. Chirality, 17(1), 1-15. [Link]
Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(20), 3031-3036. [Link]
Forró, E., & Fülöp, F. (2001). Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Journal of Chemistry, 79(2), 121-126. [Link]
Tasnádi, G., Forró, E., & Fülöp, F. (2008). Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica. Letters in Organic Chemistry, 5(3), 220-223. [Link]
Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of racemates. Chirality, 19(1), 1-15. [Link]
Freire, R. L., & de Souza, G. H. (2015). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 38(15), 2605-2612. [Link]
Brem, J., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 193. [Link]
Singh, R., et al. (2022). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(21), e202200435. [Link]
Le, T. M., et al. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(18), 4434-4440. [Link]
Sharma, S., Sharma, S., & Kanwar, S. S. (2014). Lipase catalysis in organic solvents: advantages and applications. Biotechnology Letters, 36(8), 1533-1541. [Link]
Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]
Norin, M., & Hult, K. (2002). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Protein Engineering, 15(11), 883-889. [Link]
Le, T. M., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry, 11(9), 790-798. [Link]
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-204. [Link]
Contente, M. L., et al. (2021). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Catalysts, 11(1), 100. [Link]
Miyazawa, T. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]
ResearchGate. (2024). Enzymatic asymmetric synthesis of α‐hydroxy/amino acids. [Link]
Studinski, C., et al. (2023). Chemoenzymatic synthesis of dihydroxylated noncanonical amino acids. American Chemical Society. [Link]
Romero-García, J. M., et al. (2021). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. The Journal of Organic Chemistry, 86(17), 11849-11857. [Link]
ResearchGate. (2025). Synthesis of Hydroxymates of α-Amino Acids. [Link]
ResearchGate. (2007). Lipase-catalysed kinetic resolution as the key step in the synthesis of a new class of optically active 5,6- trans-9,10-dihydrophenanthroline derivatives. [Link]
Gotor-Fernández, V., & Gotor, V. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Molecules, 27(23), 8275. [Link]
de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8493. [Link]
Singh, R., et al. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(21), e202200435. [Link]
Forró, E. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Catalysts, 10(11), 1269. [Link]
Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(1), 447-453. [Link]
ResearchGate. (n.d.). Enzymatic resolution of N‐protected β³‐amino methyl esters. [Link]
Preventing lactonization of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester during coupling
Technical Support Center: Peptide Synthesis Division Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and preventative strategies for a common side reaction—intramolecular lactonizati...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Peptide Synthesis Division
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and preventative strategies for a common side reaction—intramolecular lactonization—encountered during the peptide coupling of α-hydroxymethyl substituted amino acids, specifically focusing on 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is lactonization, and why is it a critical issue with this specific amino acid ester?
A1: Lactonization is an intramolecular esterification reaction where a molecule containing both a hydroxyl (-OH) group and a carboxylic acid (or its activated form) cyclizes to form a cyclic ester, known as a lactone.[1] In the case of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, the side-chain primary hydroxyl group acts as a nucleophile. During the peptide coupling step, the carboxyl group is "activated" to facilitate amide bond formation. This highly reactive intermediate can be attacked by the internal hydroxyl group, leading to the formation of a thermodynamically stable five-membered γ-lactone.
This side reaction is problematic for several reasons:
Yield Reduction: It consumes the amino acid intended for peptide chain elongation, directly reducing the yield of the target peptide.[2]
Purification Complexity: The lactone byproduct has a similar molecular weight to the starting material and can be difficult to separate from the desired peptide product.
Chain Termination: Once the lactone is formed, the amino acid can no longer participate in subsequent coupling reactions, acting as a chain terminator.
The mechanism is driven by the proximity of the nucleophilic hydroxyl group to the electrophilic activated carboxyl center.
Figure 3: Decision workflow for using a protection strategy.
Q5: Beyond reagents, what other experimental parameters can I optimize?
A5: Careful control of your reaction environment is crucial, especially when working with the unprotected amino acid.
Temperature: Perform the coupling at 0 °C . D[3]issolve your components, cool the vessel in an ice bath for 10-15 minutes, and then add the coupling reagent. Allow the reaction to proceed at 0 °C for 1-2 hours before allowing it to warm slowly to room temperature. This disfavors the intramolecular reaction.
Base Stoichiometry and Type: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) . U[3]se the minimum amount necessary, typically 2 equivalents relative to the carboxylic acid component.
Order of Addition / Pre-activation: Avoid long pre-activation times. The best practice is usually in situ activation: mix the amino acid, the peptide-resin, and the base in the solvent, then add the coupling reagent. If pre-activation is required, keep it to a minimum (1-5 minutes) at low temperature before adding the amine component.
Validated Experimental Protocols
Protocol 1: Optimized Coupling of Unprotected Hydroxyl Amino Acid
This protocol is designed to minimize lactonization when a protected version of the amino acid is not available.
Preparation: In a suitable reaction vessel, swell the N-terminally deprotected peptide-resin in dimethylformamide (DMF).
Reagent Solution: In a separate vial, dissolve 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (1.5 eq), Oxyma Pure (1.5 eq), and DIPEA (3.0 eq) in a minimal amount of DMF.
Cooling: Cool both the reaction vessel and the reagent vial to 0 °C in an ice bath.
Activation & Coupling: To the reagent vial, add Diisopropylcarbodiimide (DIC, 1.5 eq). Vortex briefly. Immediately add this solution to the cooled reaction vessel containing the resin.
Reaction: Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and continue for an additional 2 hours.
Washing: Wash the resin thoroughly with DMF, Dichloromethane (DCM), and repeat.
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion.
Protocol 2: Robust Coupling Using a Side-Chain Protected Amino Acid
This is the recommended protocol for achieving the highest yield and purity. It assumes the use of a commercially available or pre-synthesized Fmoc-N-(2-hydroxymethyl(O-tBu)-pent-4-enoyl)-glycine or similar protected dipeptide, or the corresponding protected amino acid.
Preparation: Swell the N-terminally deprotected peptide-resin in DMF.
Reagent Solution: In a separate vial, dissolve the Fmoc-protected amino acid (with tBu on the side chain) (1.5 eq) and HATU (1.45 eq) in DMF.
Coupling: Add DIPEA (3.0 eq) to the reagent solution and vortex. Immediately add the activated mixture to the resin.
Reaction: Let the coupling proceed at room temperature for 1-2 hours. Temperature control is less critical due to the absence of the free hydroxyl group.
Washing: Wash the resin thoroughly with DMF, DCM, and repeat.
Confirmation: Perform a qualitative test to confirm reaction completion.
References
General mechanism for the d-lactonisation of hydroxy acids. ResearchGate. Available at: [Link]
Ito, Y., et al. (2018). Avoiding Undesired Intramolecular Diketopiperazine Formation during Peptoid Chain Elongation Using a Microflow Reactor. Organic Letters. Available at: [Link]
The mechanism for the specific acid catalyzed lactonization of the hydroxy acid form of ATO. ResearchGate. Available at: [Link]
Discussion on protecting groups for hydroxyl groups in amino acids. ResearchGate. Available at: [Link]
Coupling Reagents. Aapptec Peptides. Available at: [Link]
Vasanth, K., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Available at: [Link]
Vinogradov, A. A., & Belyy, A. V. (2018). Approaches for peptide and protein cyclisation. RSC Chemical Biology. Available at: [Link]
Wang, L., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available at: [Link]
Introduction to Peptide Synthesis. (2012). Current Protocols in Protein Science. Available at: [Link]
de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Available at: [Link]
Amino Acid Derivatives for Peptide Synthesis. Aapptec. Available at: [Link]
Protecting Groups in Peptide Synthesis: A Detailed Guide. (2023). LetPub. Available at: [Link]
Technical Support Center: Purification Guides for Crude 2-Amino-2-hydroxymethyl-pent-4-enoic Acid Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of 2-amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (an α -allyl serine d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of 2-amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (an
α
-allyl serine derivative). As an unnatural
α
-quaternary amino acid ester, this molecule presents unique purification challenges: it is highly polar, possesses a basic primary amine, and is highly susceptible to spontaneous intermolecular cyclization.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, high-purity recovery.
Purification Workflow Decision Tree
Purification workflow for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
Troubleshooting Guides & FAQs
Q1: I am losing a significant amount of product during the standard aqueous workup. How can I improve recovery?A1: The target molecule contains both a primary amine and a primary hydroxyl group, making the low-molecular-weight ester highly water-soluble. Standard liquid-liquid extraction (e.g., EtOAc/Water) often results in the product partitioning into the aqueous layer.
Mechanistic Solution: Bypass aqueous extraction entirely by using Strong Cation Exchange (SCX) chromatography[1]. SCX resin contains sulfonic acid groups that covalently bind the protonated amine. You can load the crude reaction mixture directly onto the SCX column, wash away non-basic impurities with organic solvents, and then release the pure amino ester using a methanolic ammonia solution.
Q2: After concentrating the purified free amine, my NMR shows a complex mixture with new peaks, and the mass spec indicates a dimer. What happened?A2: You are observing the formation of a diketopiperazine (DKP)[2]. Free amino acid methyl esters are inherently unstable at room temperature. The primary amine of one molecule acts as a nucleophile, attacking the methyl ester carbonyl of a second molecule. This forms a linear dipeptide intermediate that rapidly cyclizes into a stable 6-membered DKP ring.
Mechanistic Solution: DKP formation is accelerated by high concentration, heat, and time[3]. To prevent this:
Never concentrate the free amine at temperatures above 30°C.
Do not store the molecule as a free base. Immediately convert it to its hydrochloride (HCl) salt by treating the methanolic solution with 1.2 equivalents of HCl in dioxane before final concentration. The protonated amine cannot act as a nucleophile, rendering the molecule bench-stable.
Q3: When I run the crude mixture on a normal-phase silica gel column, the product streaks severely, and my isolated yield is less than 40%. How can I fix this?A3: Silica gel is slightly acidic due to surface silanol (-SiOH) groups. The basic primary amine of your product interacts strongly with these protons via hydrogen bonding and acid-base interactions, leading to severe tailing (streaking) and irreversible retention.
Mechanistic Solution: You must deactivate the silica gel prior to loading your sample. This is achieved by pre-treating the column with an eluent containing 1-5% Triethylamine (TEA)[4]. The TEA irreversibly binds to the most active silanol sites, allowing your amino ester to elute as a sharp, defined band.
Purpose: Rapid isolation of the basic amino ester from neutral/acidic byproducts without aqueous workup.
Preparation: Condition a pre-packed SCX cartridge (e.g., 10g resin for 1g crude) by passing 50 mL of Methanol (MeOH) followed by 50 mL of Dichloromethane (DCM) through the column.
Loading: Dissolve the crude reaction mixture in a minimum volume of DCM (or DCM/MeOH if solubility is poor). Load the solution onto the cartridge.
Washing (Catch): Wash the column with 100 mL of DCM, followed by 100 mL of MeOH.
Causality: The basic amine is protonated by the acidic resin and retained. All non-basic impurities (unreacted allylating agents, neutral byproducts) are washed away in the flow-through.
Elution (Release): Elute the target amino ester by passing 100 mL of 2.0 M Ammonia in Methanol (
NH3
/MeOH) through the column.
Causality: The ammonia deprotonates the amine, breaking the ionic bond with the sulfonic acid resin.
Recovery: Collect the ammonia/methanol fractions. Concentrate under reduced pressure at < 30°C to yield the semi-pure free amine. Proceed immediately to Protocol B or salt formation.
Protocol B: Triethylamine-Deactivated Silica Gel Flash Chromatography
Purpose: High-resolution polishing of the semi-pure amino ester to remove structurally similar basic impurities (e.g., diastereomers or poly-allylated side products).
Solvent System Preparation: Prepare the mobile phase (e.g., Ethyl Acetate : Hexanes = 1:1 v/v). Add 2% v/v Triethylamine (TEA) to the mixture[4].
Column Packing & Deactivation: Pack the silica gel column using the TEA-containing solvent. Flush at least 3 column volumes of the TEA-solvent through the silica bed.
Self-Validation: Check the pH of the eluent exiting the column; it should be basic (pH > 8), confirming the silanols are fully deactivated.
Loading: Dissolve the semi-pure product from Protocol A in a minimum amount of the mobile phase and load it carefully onto the silica bed.
Elution: Elute using the TEA-containing mobile phase. Collect fractions in small volumes.
Detection: Spot fractions on a TLC plate. Since the molecule lacks strong UV chromophores, visualize the spots using a Ninhydrin stain (heat required). The primary amine will appear as a distinct purple/pink spot.
Isolation: Pool the product-containing fractions and concentrate under reduced pressure at < 30°C.
Data Presentation
Table 1: Comparison of Purification Strategies for
α
-Quaternary Amino Esters
Purification Method
Target Impurities Removed
Yield Impact
Scalability
Time Required
Primary Advantage
Aqueous Extraction
Salts, water-soluble acids
Low (< 30%) due to product partitioning
High
1-2 hours
Low cost, but generally ineffective for this molecule.
Technical Support Center: Troubleshooting 2-Amino-2-hydroxymethyl-pent-4-enoic Acid Methyl Ester Workflows
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with highly functionalized, non-natural amino acids often presents unique synthetic bottlenecks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, working with highly functionalized, non-natural amino acids often presents unique synthetic bottlenecks.
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (CAS: 1391022-27-7) is a complex
α
-allyl serine derivative. Because its
α
-carbon is fully substituted (a quaternary stereocenter), it exhibits extreme steric hindrance that severely retards standard coupling, protection, and functionalization reactions 1. Furthermore, the spatial proximity of its reactive functional groups makes it highly susceptible to unwanted intramolecular side reactions.
This guide is designed to help you diagnose low conversion rates, understand the mechanistic causality behind these failures, and implement self-validating protocols to rescue your syntheses.
Structural Diagnostics: The "Quaternary Trap"
Before troubleshooting a specific reaction, it is critical to understand the physical chemistry of this molecule. The low conversion rates you are observing are rarely due to reagent quality; they are driven by the molecule's intrinsic topography:
The Steric Blockade: The
α
-carbon is bonded to an amine, a hydroxymethyl group, an allyl group, and a methyl ester. This quaternary center creates a massive steric shield around the amine and ester, drastically increasing the activation energy required for intermolecular nucleophilic attack 2.
The Proximity Effect (Lactonization): The hydroxymethyl group (-CH₂OH) and the methyl ester (-COOMe) are perfectly positioned to form a stable 5-membered ring. Under basic conditions (commonly used in peptide coupling or N-protection), the hydroxyl group is easily deprotonated and will attack the adjacent ester, ejecting methanol to form an
α
-allyl-
α
-amino-
γ
-butyrolactone.
Competing pathways: Intramolecular lactonization vs. desired intermolecular functionalization.
Quantitative Data: Overcoming Steric Hindrance in Amidation
When attempting to couple this amino acid ester to another amino acid or carboxylic acid, standard reagents often fail. The table below summarizes the expected conversion rates based on the activation intermediate used.
Table 1: Comparative Conversion Rates for Amidation of
α,α
-Disubstituted Amino Acids
Coupling Reagent / Method
Activation Intermediate
Typical Conversion Rate (%)
Primary Failure Mode
EDC / HOBt
O-Acylisourea
< 15%
Steric blockade prevents amine approach
HATU / DIPEA
O-At active ester
45 - 60%
Sluggish reaction; lactonization competes
DIC / Oxyma
Oxyma active ester
50 - 65%
Moderate steric resistance
Acid Fluoride (TFFH)
Acyl Fluoride
> 85%
Highly efficient; requires specialized handling
Note: To achieve >80% conversion, you must bypass bulky intermediates (like O-acylisoureas) and utilize highly reactive, unhindered electrophiles like acid fluorides 1.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include a built-in diagnostic checkpoint. If a reaction fails, the system should tell you why it failed.
Objective: Protect the free amine (e.g., with Fmoc) without triggering intramolecular cyclization.
Causality: By selectively protecting the primary hydroxyl group first with a bulky silyl ether, you eliminate the nucleophile responsible for lactonization, forcing the subsequent reaction to occur at the sterically hindered amine.
Step-by-Step Methodology:
O-Silylation: Dissolve 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (1.0 eq) in anhydrous DMF at 0 °C. Add imidazole (2.5 eq) followed dropwise by TBSCl (1.1 eq).
Validation Checkpoint 1 (LC-MS): Analyze the crude mixture. You should observe a mass shift of +114 Da .
Diagnostic: If you observe a mass of M - 32 Da , the system was too basic prior to silylation, and lactonization occurred. To fix this, lower the temperature to -10 °C or reduce the equivalents of imidazole.
N-Protection: To the O-TBS protected intermediate, add Fmoc-OSu (1.5 eq) and DIPEA (2.0 eq). Heat the reaction to 40 °C for 12 hours.
Causality: The quaternary center severely retards N-acylation. Elevated temperature and excess reactive succinimidyl ester are required to overcome the activation energy barrier.
Validation Checkpoint 2 (LC-MS): Final analysis should confirm a mass shift of +222 Da relative to the O-TBS intermediate.
Protocol B: Alkene Cross-Metathesis
Objective: Functionalize the terminal alkene (pent-4-enoic acid backbone) using a Ruthenium catalyst (e.g., Grubbs II).
Causality: Free amines and hydroxyls are notorious for chelating Ruthenium and Palladium catalysts, effectively poisoning them and halting the catalytic cycle 3.
Step-by-Step Methodology:
Ensure both the amine and hydroxyl groups are fully protected (e.g., N-Boc, O-TBS).
Degas the solvent (Dichloromethane or Toluene) by bubbling Argon for 15 minutes.
Add the cross-metathesis partner (5.0 eq) and Grubbs II catalyst (5 mol%). Reflux for 12 hours.
Validation Checkpoint: Monitor the disappearance of the terminal alkene multiplet (
δ
5.7-5.9 ppm) via
1
H-NMR.
Troubleshooting Workflow & Decision Tree
If you are experiencing low conversion rates, follow this diagnostic decision tree to isolate the variable causing the failure.
Troubleshooting decision tree for diagnosing low conversion rates during coupling reactions.
Frequently Asked Questions (FAQ)
Q: Why is my isolated product consistently showing a mass of 127.14 Da instead of the expected 159.18 Da?A: You are observing the formation of the lactone side-product. The mass difference of exactly 32 Da corresponds to the loss of one molecule of methanol (CH₃OH). This occurs when the hydroxymethyl group attacks the methyl ester. You must protect the -OH group or strictly avoid basic conditions prior to N-functionalization.
Q: I am trying to saponify the methyl ester to the free carboxylic acid using standard LiOH/THF/H₂O, but I recover 100% starting material. Why?A: The
α,α
-disubstitution creates a severe steric shield around the carbonyl carbon of the methyl ester, preventing the hydroxide ion from attacking the
π∗
-orbital 4. Standard room-temperature saponification will fail. Try using Potassium Trimethylsilanolate (TMSOK) in anhydrous THF, or heat the LiOH reaction to 60 °C in a sealed tube.
Q: Can I use this compound directly in solid-phase peptide synthesis (SPPS)?A: Not directly. The free hydroxyl will interfere with coupling cycles, and the methyl ester must first be converted to a free acid. You must synthesize the N-Fmoc-O-tBu (or O-Trt) free acid derivative in solution phase before loading it onto a resin. Furthermore, coupling the next amino acid onto this sterically hindered residue on-resin will require extended coupling times (e.g., 4-12 hours) and highly reactive coupling cocktails like DIC/Oxyma or HATU/HOAt.
References
Highly Sterically Hindered Peptide Bond Formation between
α,α
-Disubstituted
α
-Amino Acids and N-Alkyl Cysteines Using
α,α
-Disubstituted
α
-Amidonitrile
Source: Journal of the American Chemical Society
URL:[Link]
A Convenient Synthesis of Amino Acid Methyl Esters
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Enantioselective Synthesis of
α
-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis
Source: Journal of the American Chemical Society
URL:[Link]
A novel quaternary ammonium salts derived from
α
-amino acids with large steric hindrance group and its application in asymmetric Mannich reaction
Source: ResearchGate / Tetrahedron
URL:[Link]
Technical Support Center: Minimizing Alkene Side Reactions in 2-Amino-2-hydroxymethyl-pent-4-enoic Acid Methyl Ester
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex synthetic workflows involving unnatural amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex synthetic workflows involving unnatural amino acids. Working with 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester presents a unique triad of synthetic challenges: an
α
-allyl group (terminal alkene), a primary
α
-hydroxymethyl group, and a methyl ester.
This guide is specifically engineered to address the highly reactive nature of the terminal alkene. Our objective is to establish self-validating protocols that prevent isomerization, electrophilic addition, and oxidative degradation during complex peptide synthesis and protecting group manipulations.
🛠️ Troubleshooting & FAQs
Q1: Why is my terminal alkene isomerizing to an internal alkene during coupling or deprotection steps?Causality: Terminal alkenes are thermodynamically driven to isomerize into more stable internal (2-alkene) configurations, especially when conjugated systems can be formed. This migration is highly catalyzed by trace transition metals (Pd, Ni, Ru, Ir), which initiate a migratory insertion/
β
-hydride elimination sequence (often referred to as "chain walking")[1]. Additionally, prolonged exposure to strong bases during Fmoc-deprotection can promote enolization-driven double bond migration.
Solution:
Metal-Free Environments: Strictly avoid spatulas, syringes, or glassware contaminated with hydrogenation or metathesis catalysts.
Base Optimization: Limit piperidine exposure during Fmoc removal to strictly 2 x 5 minutes. If isomerization persists, switch to milder bases like 20% 4-methylpiperidine in DMF.
Q2: During global acidic deprotection, LC-MS shows mass additions (+56 Da or +242 Da) to my target molecule. How do I protect the allyl side chain?Causality: During the removal of acid-labile protecting groups (e.g., Boc, tBu, Trt) using Trifluoroacetic Acid (TFA), highly reactive carbocations are generated. Without adequate kinetic competition, these electrophiles will attack the electron-rich
π
-bond of your terminal alkene, resulting in irreversible hydroalkylation[2].
Solution: You must overwhelm the system with highly nucleophilic scavengers. Reagent K (TFA/phenol/water/thioanisole/EDT) or a TIPS-based cocktail ensures carbocations are quenched orders of magnitude faster than they can react with the alkene[2].
Q3: I am observing epoxide formation and oxidative cleavage products. What causes this degradation?Causality: The electron-rich terminal alkene is susceptible to auto-oxidation, forming peroxides and epoxides when exposed to atmospheric oxygen, especially in the presence of light or trace metal oxidants (Wacker-type oxidation)[3].
Solution: Store the monomer under an Argon atmosphere at -20°C. Degas all solvents (DMF, DCM) via sparging with inert gas prior to use in liquid-phase or solid-phase peptide synthesis (SPPS).
📊 Visualizing the Reaction Pathways
Below is a mechanistic map illustrating the competitive pathways your molecule faces during synthesis.
Mechanistic pathways of the terminal alkene: preservation vs. primary side reactions.
📈 Quantitative Data: Scavenger Cocktail Efficacy
To establish a self-validating system, you must empirically verify the survival of the alkene post-cleavage. The table below summarizes the protective efficacy of various cleavage cocktails against carbocation addition during SPPS.
Cleavage Cocktail (Ratio)
Scavenger Mechanism
Alkene Survival Rate (%)
Primary Side Product
TFA / H₂O (95:5)
Water (Weak Nucleophile)
< 40%
tBu/Trt Alkene Adducts
TFA / TIPS / H₂O (95:2.5:2.5)
Hydride Donor (TIPS)
85 - 90%
Trace Isomerization
Reagent K (82.5:5:5:5:2.5)*
Thioanisole/EDT/Phenol
> 98%
None Detected
*TFA : Phenol : Water : Thioanisole : Ethanedithiol (EDT). Highly recommended for allyl-containing amino acids[2].
🧪 Experimental Protocols
Protocol 1: Alkene-Preserving Global Deprotection (Reagent K Method)
This self-validating protocol ensures the terminal alkene remains untouched during the removal of acid-labile protecting groups.
Preparation: Pre-cool the cleavage cocktail (Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) to 0°C in an ice bath.
Causality: Lowering the initial temperature suppresses the exothermic reaction of TFA with the resin/protecting groups, preventing thermal activation of the alkene.
Cleavage: Add 10 mL of the pre-cooled Reagent K per 1 gram of peptide-resin or 1 mmol of liquid-phase substrate.
Incubation: Stir gently under an Argon atmosphere at room temperature for exactly 2 hours. Do not exceed this time, as prolonged acid exposure slowly degrades the ester group.
Precipitation: Filter the resin and precipitate the filtrate into 10 volumes of ice-cold diethyl ether. The intact allyl-peptide will precipitate.
Validation: Centrifuge, wash the pellet with cold ether (3x), and analyze via LC-MS. Verify the absence of +56 Da (tBu) or +242 Da (Trt) adducts on the alkene.
Kinetic competition during TFA cleavage: Scavengers rapidly quench carbocations, protecting the alkene.
Protocol 2: Orthogonal Protection of the Hydroxymethyl Group
To prevent lactonization or unwanted esterification of the free
α
-hydroxymethyl group during peptide coupling, it must be protected prior to saponification of the methyl ester.
Silylation: Dissolve the Fmoc-protected monomer in anhydrous DMF (0.2 M).
Reagent Addition: Add 2.5 equivalents of Imidazole, followed by 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBDMS-Cl).
Reaction: Stir at room temperature for 4 hours under Argon.
Causality: TBDMS ether formation is highly selective for primary alcohols and operates under mild basic conditions that do not trigger alkene isomerization.
Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and wash extensively with brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.
📚 References
Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. RSC Publishing. 3[3]
Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. NIH/PMC. 1[1]
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar. 2[2]
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically when incorporating th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically when incorporating the sterically hindered amino acid, 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome the challenges associated with this unique building block.
The Challenge: Understanding Steric Hindrance
The structure of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester presents a significant hurdle in standard peptide coupling reactions. The presence of both a hydroxymethyl and an allyl group on the alpha-carbon creates substantial steric bulk. This crowding impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine, and similarly hinders the activation of its own carboxyl group.[1][2] This often leads to sluggish or incomplete reactions, low yields, and potential side reactions.[3]
The reactivity of a sterically hindered amino acid can differ depending on whether its N-terminus or C-terminus is involved in the coupling.[1] Activating the carboxyl group of a hindered amino acid to couple with a less hindered amine often proceeds more smoothly than the reverse.[1] However, both scenarios can be challenging.
Frequently Asked Questions (FAQs)
Q1: Why are my standard coupling protocols (e.g., DCC/HOBt) failing with this amino acid?
A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not reactive enough to overcome the significant steric hindrance of this α,α-disubstituted amino acid.[2][4][5] The bulky substituents shield the reactive centers, slowing down the rate of amide bond formation to the point where side reactions, such as the formation of unreactive N-acylurea, can become dominant.[6]
Q2: What are the most effective types of coupling reagents for this kind of sterically hindered amino acid?
A2: For sterically demanding couplings, more potent onium salt reagents are generally recommended.[4][5] These can be categorized into two main classes:
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[4][7] HATU is often considered superior for difficult sequences due to the "7-aza effect" of its HOAt leaving group, which can accelerate the coupling reaction.[7]
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[4][8] PyAOP, the HOAt analogue of PyBOP, often shows enhanced reactivity.[9][10] For particularly stubborn couplings, more reactive reagents like PyBrOP might be necessary.[4][9]
Q3: Can I just increase the reaction time or use a large excess of reagents?
A3: While extending the reaction time or increasing the equivalents of the amino acid and coupling reagents can help drive the reaction to completion, these are not always optimal solutions.[5] Prolonged reaction times, especially with highly reactive reagents, can increase the risk of racemization.[11] Using a large excess of coupling reagent can lead to side reactions, such as the guanidinylation of the N-terminal amine when using uronium/aminium salts. A more strategic approach involves optimizing the choice of reagent and reaction conditions.
Q4: How can I monitor the progress of a difficult coupling reaction?
A4: For solid-phase peptide synthesis (SPPS), the Kaiser test is a reliable method for detecting the presence of free primary amines, indicating an incomplete reaction.[5] A positive (blue/purple) result means the coupling should be repeated.[5] For secondary amines, which are not the primary concern with this specific amino acid but are relevant for other hindered systems like N-methylated amino acids, the bromophenol blue test is used.[4] For solution-phase synthesis, reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]
Q5: Are there any alternative strategies to improve coupling efficiency besides changing the reagent?
A5: Yes, several strategies can be employed:
Microwave-Assisted Synthesis: Applying microwave energy can significantly accelerate coupling reactions, often leading to higher yields and purity in shorter times, even for sterically hindered residues.[3]
Solvent Choice: The choice of solvent can impact reaction efficiency. N-Methyl-2-pyrrolidone (NMP) is sometimes used as an alternative to or in a mixture with Dimethylformamide (DMF) to disrupt peptide aggregation, which can be a problem in "difficult" sequences.[4]
Double Coupling: Simply repeating the coupling step with a fresh portion of reagents after the initial reaction period can be a straightforward way to improve yields.[4]
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for a short period before adding it to the amine component can sometimes improve efficiency, but care must be taken to minimize pre-activation times to avoid side reactions.[4][11]
Troubleshooting Guide
This section addresses common problems encountered during the peptide coupling of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
Problem
Potential Cause(s)
Recommended Solution(s)
Low to No Product Formation
1. Insufficiently Active Coupling Reagent: Standard carbodiimides (DCC, DIC) are often ineffective.[5] 2. Steric Hindrance: The primary challenge with this amino acid.[2] 3. Peptide Aggregation on Solid Support: Can block reactive sites.[3]
1. Switch to a More Potent Reagent: Employ a uronium/aminium salt (HATU, HCTU) or a phosphonium salt (PyAOP, PyBOP).[4][5] HATU is often a good first choice for difficult couplings.[3][7] 2. Optimize Reaction Conditions: Consider microwave-assisted synthesis to increase reaction kinetics.[3] 3. Perform a Double Coupling: After the first coupling attempt, filter, wash, and repeat the coupling step.[4] 4. Change Solvent System: Use NMP or add chaotropic salts to disrupt aggregation.[4]
Presence of Side Products
1. Racemization: Can be caused by highly reactive reagents, extended reaction times, or excessive base.[11] 2. N-acylurea Formation: A common side reaction with carbodiimides when aminolysis is slow.[6] 3. Guanidinylation of N-terminus: Can occur with excess uronium/aminium reagents.[4]
1. Minimize Racemization: Use an additive like Oxyma Pure with carbodiimides.[11] If using onium salts, minimize pre-activation and reaction times. Avoid excessive amounts of base. 2. Avoid N-acylurea: Switch from carbodiimides to onium salt reagents which form active esters that are less prone to this side reaction.[6][7] 3. Prevent Guanidinylation: Avoid using a large excess of the uronium/aminium coupling reagent.[4]
Incomplete Reaction (Positive Kaiser Test in SPPS)
1. Coupling Inefficiency: The steric hindrance is preventing the reaction from reaching completion.[3] 2. Poor Solvation of Peptide-Resin: The growing peptide chain may be poorly solvated, hindering reagent access.[3]
1. Recouple: Immediately perform a second coupling.[4][5] 2. Switch Reagent for Recoupling: If the first coupling was with HBTU, consider recoupling with the more reactive HATU.[7] 3. Improve Solvation: Ensure adequate swelling of the resin and consider using solvents like NMP.[3][4]
Comparative Overview of Recommended Coupling Reagents
Reagent
Class
Key Advantages
Considerations
HATU
Uronium/Aminium
Excellent for sterically hindered couplings due to the 7-aza effect of the HOAt leaving group; fast kinetics.[3][7]
Higher cost; can cause guanidinylation side reaction with excess reagent.[4]
HBTU
Uronium/Aminium
High coupling efficiency and rapid kinetics; widely used and reliable.[12]
Less effective than HATU for the most difficult sequences.[7]
PyAOP
Phosphonium
HOAt-based phosphonium reagent with reactivity often comparable to or exceeding PyBOP.[9][10]
Higher cost.
PyBOP
Phosphonium
Safer alternative to the carcinogenic BOP; effective for difficult couplings, including N-methylated amino acids.[8]
Generates a pyrrolidide byproduct.
DIC/Oxyma Pure
Carbodiimide/Additive
Modern carbodiimide system with superior suppression of racemization compared to DIC/HOBt and a better safety profile.[13]
May still be less effective than onium salts for extreme steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling in SPPS
This protocol outlines a standard procedure for coupling a protected amino acid to a resin-bound peptide chain terminating with 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
Resin Preparation: Swell the peptide-resin in DMF (10 mL per gram of resin) for 30-60 minutes.
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a standard protocol (e.g., 20% piperidine in DMF, 2 x 10 minutes).
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Reagent Preparation (Pre-activation):
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents based on resin loading) and HATU (2.9-4.9 equivalents) in DMF.
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The time may need to be optimized based on the specific sequence.
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines.[5]
Post-Coupling:
If Kaiser test is negative (yellow/colorless beads): The coupling is complete. Filter and wash the resin thoroughly with DMF (3-5 times).
If Kaiser test is positive (blue/purple beads): The coupling is incomplete. Filter the resin, wash with DMF, and repeat steps 4-7 (recoupling).[5]
Protocol 2: The Kaiser Test (Qualitative Test for Primary Amines)
Sample Preparation: Place a small sample of washed and dried resin beads (approx. 5-10 mg) into a small glass test tube.
Reagent Addition: Add 2-3 drops of each of the following solutions to the beads:
Solution A: 5% (w/v) ninhydrin in ethanol.
Solution B: 80% (w/v) phenol in ethanol.
Solution C: 2% (v/v) 0.001 M aqueous KCN in pyridine.
Heating: Heat the test tube in a heating block or water bath at 100-120 °C for 5 minutes.
Interpretation:
Blue/Purple Beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.[5]
Yellow/Colorless Beads: Negative result, indicating a complete coupling reaction.[5]
Visualizing the Workflow
Decision-Making Workflow for Difficult Couplings
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yield coupling reaction with a sterically hindered amino acid.
Caption: Troubleshooting workflow for difficult couplings.
Mechanism Overview: Uronium Salt (HATU) Activation
This diagram shows the general mechanism for carboxylic acid activation by HATU, a key step in overcoming steric hindrance.
Caption: General mechanism of HATU-mediated peptide coupling.
By understanding the underlying chemical principles and employing the appropriate high-reactivity reagents and optimized conditions, researchers can successfully incorporate 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester and other sterically demanding building blocks into their peptide sequences.
References
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Peptide Chemistry.
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
Strategies to overcome steric hindrance in N-methylated peptide synthesis. (2025). Benchchem.
Carbodiimides and Additives. (2021). Aapptec Peptides.
Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.).
What is the mechanism of carbodiimide coupling reactions?. (2025). Benchchem.
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
Wang, Z., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). Widescience.
Technical Support Center: Peptide Coupling Troubleshooting. (2025). Benchchem.
The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. (2025). Benchchem.
Mass spectrometry validation of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester conjugates
A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester Conjugates This guide provides a comprehensive framework for the validation of protein conj...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester Conjugates
This guide provides a comprehensive framework for the validation of protein conjugates formed with 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester. We will explore comparative mass spectrometry methodologies, present detailed experimental protocols, and discuss the critical interpretation of validation data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel bioconjugates.
Introduction: The Analytical Challenge of Novel Conjugates
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is a synthetic amino acid analog containing a reactive vinyl group, making it a candidate for targeted protein modification. When conjugated to a protein, it introduces a novel post-translational modification (PTM). The validation of such conjugates by mass spectrometry (MS) is paramount to confirm the identity, purity, and stability of the resulting biotherapeutic or research tool.
The core challenge lies in unequivocally proving the covalent attachment, identifying the site(s) of modification, and quantifying the extent of conjugation. This requires a robust analytical method that is sensitive, specific, and reproducible. This guide compares key MS-based workflows and provides a self-validating protocol grounded in established regulatory principles.[1][2]
Comparative Mass Spectrometry Strategies
The choice of MS strategy is critical for successful validation. The two primary approaches for characterizing modified proteins are "bottom-up" and "top-down" proteomics. For conjugate validation, a bottom-up approach is often most informative for site-specific information. Within this workflow, the choice of instrumentation and fragmentation technique significantly impacts data quality.
Instrumentation: High-Resolution vs. Unit-Resolution Mass Spectrometry
Triple Quadrupole (QqQ) Mass Spectrometers: These unit-resolution instruments are the workhorses for targeted quantification. They offer excellent sensitivity and a wide linear dynamic range in Multiple Reaction Monitoring (MRM) mode. However, their lower resolution can be a liability when dealing with complex matrices, where isobaric interferences can compromise selectivity.[3]
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): HRMS instruments provide significantly greater resolving power, allowing for the separation of the target peptide signal from background interferences based on fine mass differences.[3][4] This enhanced selectivity is crucial for confident identification and reduces the risk of reporting false positives.[3][5] For characterization and validation, HRMS is strongly preferred as it enables accurate mass measurement of both the modified peptide and its fragments, confirming elemental composition.[6][7]
Fragmentation Techniques: CID vs. ETD
Once a modified peptide is isolated in the mass spectrometer, it must be fragmented to determine its amino acid sequence and pinpoint the modification site.
Collision-Induced Dissociation (CID): This technique involves accelerating ions and colliding them with an inert gas, causing fragmentation primarily at the peptide backbone.[8] This produces b- and y-type fragment ions. While robust and widely used, CID can sometimes lead to the loss of labile PTMs, making it difficult to identify the modification site.
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that involves transferring an electron to a multiply-charged peptide ion.[9][10][11] This induces cleavage of the peptide backbone, producing c- and z-type ions, while leaving most PTMs intact on the amino acid side chains.[8][9][10][11] This makes ETD particularly advantageous for localizing labile modifications like the one discussed here.[8][9][10][11][12] Combining CID and ETD can provide the most comprehensive sequence coverage.[8][9][12]
Recommendation: For initial characterization and validation, a bottom-up approach using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) with alternating CID and ETD fragmentation is the most powerful strategy.[8][9][12] This provides accurate mass confirmation, high-confidence peptide identification, and unambiguous localization of the modification site.
The Validation Workflow: A Self-Validating Protocol
This section outlines a comprehensive, step-by-step protocol for the validation of a model protein (e.g., Bovine Serum Albumin, BSA) conjugated with 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester. The protocol is designed to align with principles from regulatory guidelines such as those from the EMA and FDA.[1][2][13][14]
Workflow Overview
Step 1: Protein Conjugation & Preparation
Reaction: Incubate the target protein (e.g., BSA at 1 mg/mL in PBS, pH 7.4) with a 10-fold molar excess of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester. The reaction mechanism likely involves nucleophilic attack by amino acid side chains (e.g., lysine, cysteine) on the vinyl group.[15] Incubate at room temperature for 2 hours.
Quenching & Cleanup: Quench the reaction with a suitable agent (e.g., Tris buffer). Remove excess, unreacted small molecules using a desalting column or dialysis.
Denaturation & Reduction: Denature the protein in 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
Alkylation: Alkylate cysteine residues with iodoacetamide in the dark for 30 minutes. This prevents disulfide bonds from reforming.
Digestion: Dilute the sample to <1 M urea and digest with sequencing-grade trypsin overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.[7]
Step 2: LC-HRMS/MS Analysis
Chromatography: Separate the resulting peptides using a reversed-phase C18 liquid chromatography column with a water/acetonitrile gradient containing 0.1% formic acid. This separates peptides based on hydrophobicity.[16]
Mass Spectrometry: Analyze the eluting peptides on an Orbitrap or Q-TOF mass spectrometer.
MS1 Scan: Acquire full scan MS1 data at high resolution (e.g., 60,000) to accurately measure the mass-to-charge ratio (m/z) of the intact peptide precursors.
Data-Dependent MS2 Scans: Select the top 10 most intense precursor ions from the MS1 scan for fragmentation. Acquire MS2 spectra using both CID and ETD to generate comprehensive fragment ion data for peptide sequencing.
Step 3: Data Analysis & Bioanalytical Method Validation (BMV)
Database Searching: Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to search the acquired MS/MS spectra against a database containing the sequence of the target protein. Critically, the search parameters must include the mass shift of the conjugate moiety as a variable modification.
Validation Parameter Assessment: Following the principles of bioanalytical method validation, assess the key performance characteristics of the method.[1][17][18]
Selectivity: Analyze at least six different lots of the unconjugated protein matrix to ensure no endogenous components interfere with the detection of the modified peptide.[14] The response from interfering components should be less than 20% of the signal at the Lower Limit of Quantification (LLOQ).[14]
Accuracy & Precision: Prepare Quality Control (QC) samples by spiking known concentrations of a synthetic, stable-isotope-labeled version of the modified peptide into a digested protein matrix. Analyze these QCs in replicate (n=5) on multiple days.
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect: Evaluate the effect of the biological matrix on ionization efficiency. This is assessed by comparing the response of the analyte in the post-digestion spiked matrix to the response in a clean solvent.[2]
Stability: Assess the stability of the conjugate under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage) to ensure the integrity of the sample from collection to analysis.[19]
Performance Comparison Data
The following tables summarize expected performance data when comparing different analytical approaches. The data is representative of a typical validation study for a modified peptide.
Table 1: Comparison of Mass Analyzer Performance for Selectivity
HRMS can resolve the analyte from isobaric interferences, leading to a cleaner baseline and superior selectivity.[3]
Mass Accuracy (Precursor)
N/A (Unit Resolution)
< 3 ppm
< 5 ppm
High mass accuracy confirms the elemental composition of the modified peptide, increasing identification confidence.[5]
Table 2: Validation Results for LC-HRMS/MS Method
QC Level
Nominal Conc. (fmol/µL)
Accuracy (% Bias)
Within-Run Precision (%RSD, n=5)
Between-Run Precision (%RSD, n=15)
LLOQ
10
+8.5%
11.2%
14.5%
Low
30
-4.2%
7.8%
9.1%
Medium
300
+1.5%
4.1%
6.3%
High
750
-2.8%
3.5%
5.8%
Acceptance Criteria
±20%
≤20%
≤20%
Conclusion and Authoritative Insights
The validation of novel protein conjugates demands a highly rigorous analytical approach. This guide establishes that a bottom-up proteomics workflow utilizing LC-HRMS with dual fragmentation (CID/ETD) offers the most comprehensive and reliable data for characterization and validation. This method provides the selectivity needed to work with complex samples and the fragmentation data required to unambiguously identify the site of modification.
By adhering to the validation principles outlined by regulatory bodies, researchers can ensure the development of a robust, reproducible, and trustworthy method. This self-validating system, which includes checks for selectivity, accuracy, precision, and stability, provides the highest level of confidence in the analytical results, which is essential for advancing drug development and research programs.
References
Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. PubMed, National Center for Biotechnology Information.[Link]
Bioanalytical method validation of quantitative mass spectrometry based assay: Experimental protocols and regulations. ResearchGate.[Link]
Comprehensive comparison of collision induced dissociation and electron transfer... PubMed, National Center for Biotechnology Information.[Link]
Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. ACS Publications.[Link]
Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. ResearchGate.[Link]
Guideline on bioanalytical method validation. European Medicines Agency.[Link]
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]
Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. National Center for Biotechnology Information.[Link]
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]
Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer. Technology Networks.[Link]
Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. MAC-MOD Analytical.[Link]
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Royal Society of Chemistry.[Link]
Biomarker Assay Validation by Mass Spectrometry. SpringerLink.[Link]
High-resolution LC-MS/MS solution for improved quantification of peptides in a complex matrix. SCIEX.[Link]
Comparison of unit resolution versus high-resolution accurate mass for parallel reaction monitoring. bioRxiv.[Link]
Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. National Center for Biotechnology Information.[Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare.[Link]
Analysis of Peptides and Conjugates by Amino Acid Analysis. PubMed, National Center for Biotechnology Information.[Link]
Characterization of intact and modified proteins by mass spectrometry. MS Vision.[Link]
Characterization by tandem mass spectrometry of structural modifications in proteins. PubMed, National Center for Biotechnology Information.[Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.[Link]
A Spectroscopic Guide to the Chiral Distinction of 2-Amino-2-hydroxymethyl-pent-4-enoic Acid Methyl Ester Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. The enantio...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. The enantiomers of a chiral molecule, while possessing identical physical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the enantiomers of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, a complex α,α-disubstituted amino acid derivative.
We will explore three powerful chiroptical and spectroscopic techniques: Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. This guide moves beyond a mere listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure that every protocol is a self-validating system for robust and reliable chiral discrimination.
The Imperative of Enantiomeric Differentiation
The subject of our study, 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, possesses a quaternary chiral center, a structural motif of increasing interest in medicinal chemistry due to its ability to impart conformational constraint and metabolic stability. The (R)- and (S)-enantiomers of this molecule are expected to interact differently with chiral biological targets such as enzymes and receptors. Consequently, the ability to distinguish, quantify, and assign the absolute configuration of each enantiomer is paramount for any research or development endeavor.
Electronic Circular Dichroism (ECD) Spectroscopy: A First Look at Chirality
Electronic Circular Dichroism (ECD) is an absorption spectroscopy technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1] This differential absorption, known as the Cotton effect, arises from the electronic transitions within the molecule's chromophores that are perturbed by the chiral environment. For amino acid derivatives, the primary chromophore is typically the carbonyl group of the ester.
Causality of Experimental Choices
The choice of solvent and concentration is critical in ECD. A transparent solvent in the UV region of interest (typically 200-400 nm for amino acid esters) is necessary to avoid interference. The concentration must be carefully optimized to produce a measurable signal without causing saturation of the detector. The sign of the Cotton effect is directly related to the absolute configuration of the enantiomer, making ECD a powerful tool for stereochemical assignment.[2] Enantiomers will produce mirror-image spectra, a key validation of the measurement's integrity.
Illustrative Data for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester Enantiomers
The following table presents hypothetical, yet representative, ECD data for the enantiomers of our target molecule, illustrating the expected mirror-image relationship.
Sample Preparation: Prepare solutions of each enantiomer and the racemic mixture in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL.
Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range from 300 nm to 190 nm, with a data pitch of 0.5 nm and a scanning speed of 100 nm/min. Use a quartz cuvette with a path length of 1 mm.
Blank Correction: Record a baseline spectrum of the solvent and subtract it from the sample spectra.
Data Acquisition: Acquire the ECD spectra for the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture.
Validation: Confirm that the spectrum of the racemic mixture is a flat line (zero signal) and that the spectra of the two enantiomers are mirror images of each other.
Visualization of the ECD Workflow
Caption: Workflow for ECD analysis of enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Deeper Structural Insight
Vibrational Circular Dichroism (VCD) extends the principles of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation by chiral molecules.[3] VCD probes the vibrational transitions within the molecule, providing a rich fingerprint of its three-dimensional structure, including its absolute configuration.[4]
Causality of Experimental Choices
VCD is particularly powerful because it provides more structural information than ECD, with multiple vibrational bands across the IR spectrum showing chiroptical activity. The amide I (C=O stretch) and amide II (N-H bend) regions are often diagnostic for amino acid derivatives.[5] The choice of solvent is critical; it must be transparent in the IR region of interest. Deuterated solvents like chloroform-d (CDCl₃) are commonly used. The resulting VCD spectra of enantiomers are mirror images, providing an inherent validation of the results.[6]
Illustrative Data for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester Enantiomers
The following table presents hypothetical VCD data for key vibrational modes of the target enantiomers.
Sample Preparation: Prepare solutions of each enantiomer and the racemic mixture in an appropriate IR-transparent solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.
Instrument Setup: Use a VCD spectrometer equipped with a photoelastic modulator. Use a demountable cell with BaF₂ windows and a path length of 100 µm.
Data Acquisition: Co-add several thousand scans to achieve an adequate signal-to-noise ratio. The typical spectral region of interest is 2000-1200 cm⁻¹.
Baseline Correction: Record a spectrum of the solvent and the racemic mixture. The racemate spectrum serves as an excellent baseline for subtraction from the individual enantiomer spectra.
Validation: Confirm that the VCD spectrum of the racemic mixture is null and that the spectra of the (R)- and (S)-enantiomers are mirror images.
Visualization of the VCD Workflow
Caption: Workflow for VCD analysis of enantiomers.
NMR Spectroscopy with Chiral Solvating Agents (CSAs): Resolving Enantiomers in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes with different magnetic environments.[7] This results in the splitting of NMR signals for the enantiomers, a phenomenon known as chemical shift non-equivalence (ΔΔδ).[8]
Causality of Experimental Choices
The selection of an appropriate CSA is paramount and depends on the functional groups of the analyte. For amino acid derivatives, CSAs that can engage in hydrogen bonding and π-π stacking interactions are often effective.[9] The stoichiometry of the analyte to the CSA must be optimized to maximize the observed chemical shift differences. The choice of a non-polar, aprotic solvent like deuterated chloroform or benzene is crucial to promote the association between the CSA and the analyte. The observation of distinct signals for each enantiomer in the presence of the CSA, which coalesce into a single signal in its absence, provides a robust validation of the method.
Illustrative Data for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester Enantiomers with a CSA
The following table shows hypothetical ¹H NMR data for the methyl ester protons of the target enantiomers in the presence of a generic chiral solvating agent.
Proton Environment
Chemical Shift (δ) in CDCl₃
Chemical Shift (δ) with CSA
ΔΔδ (ppm)
(R)-OCH₃
3.75 ppm
3.72 ppm
\multirow{2}{*}{0.06}
(S)-OCH₃
3.75 ppm
3.78 ppm
Experimental Protocol: NMR with Chiral Solvating Agents
Sample Preparation: Dissolve approximately 5-10 mg of the racemic mixture of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester in 0.6 mL of CDCl₃ in an NMR tube.
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic mixture to establish the initial chemical shifts.
Addition of CSA: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable CSA (e.g., (R,R)- or (S,S)-BTDA, a bis-thiourea agent) to the NMR tube.[7]
Data Acquisition: Acquire another ¹H NMR spectrum. Look for the splitting of key signals (e.g., the methyl ester singlet).
Optimization: If necessary, incrementally add more CSA until optimal separation of the signals is achieved.
Validation: To confirm the assignment, spike the sample with a small amount of one pure enantiomer and observe which of the split signals increases in intensity.
Visualization of the NMR with CSA Workflow
Caption: Workflow for NMR analysis with a chiral solvating agent.
Conclusion: An Integrated Approach to Chiral Analysis
The spectroscopic techniques of Electronic Circular Dichroism, Vibrational Circular Dichroism, and Nuclear Magnetic Resonance with chiral solvating agents each offer unique advantages for the characterization of the enantiomers of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester.
ECD provides a rapid and sensitive method for determining the absolute configuration based on the sign of the Cotton effect.
VCD offers a more detailed structural fingerprint, providing higher confidence in the stereochemical assignment through the analysis of multiple vibrational bands.
NMR with CSAs allows for the direct observation and quantification of enantiomers in solution, making it an invaluable tool for determining enantiomeric excess.
For comprehensive and unambiguous characterization, an integrated approach is recommended. ECD can be used for high-throughput screening, while VCD and NMR with CSAs can provide definitive structural and quantitative information. By understanding the principles and applying the robust, self-validating protocols outlined in this guide, researchers can confidently navigate the complexities of chiral analysis in their drug discovery and development pipelines.
References
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. PMC. [Link]
Chiral recognition of amino acid esters by zinc porphyrin derivatives. RSC Publishing. [Link]
Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. PMC. [Link]
Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Chiral Recognition of Amino Acid Enantiomers by a Crown Ether: Chiroptical IR-VCD Response and Computational Study. The Journal of Physical Chemistry B - ACS Publications. [Link]
Chiral analysis by NMR spectroscopy. Tesi di dottorato. [Link]
Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. Request PDF - ResearchGate. [Link]
Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. PubMed. [Link]
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]
An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. PMC. [Link]
Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. Chemistry. [Link]
Chiral Recognition of Amino Acid Enantiomers by a Crown Ether: Chiroptical IR-VCD Response and Computational Study. Request PDF - ResearchGate. [Link]
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. [Link]
A study of aliphatic amino acids using simulated vibrational circular dichroism and Raman optical activity spectra. arXiv.org. [Link]
Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. PMC. [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. [Link]
Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine. [Link]
NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. PMC. [Link]
Chirality and Enantiomers. University of Zurich. [Link]
Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.
Abnormal circular dichroism of α-amino acid esters. R Discovery. [Link]
Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. PMC. [Link]
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. MDPI. [Link]
chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Electronic circular dichroism from real-time propagation in state space. ArTS. [Link]
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester vs allylglycine in peptide stapling
An objective, data-driven comparison of 2-Amino-2-hydroxymethyl-pent-4-enoic acid (and its methyl ester derivative) versus allylglycine reveals a fundamental evolution in peptide stapling technology. While early macrocyc...
Author: BenchChem Technical Support Team. Date: March 2026
An objective, data-driven comparison of 2-Amino-2-hydroxymethyl-pent-4-enoic acid (and its methyl ester derivative) versus allylglycine reveals a fundamental evolution in peptide stapling technology. While early macrocyclization strategies relied on simple mono-substituted olefins like allylglycine, modern therapeutics demand precise structural pre-organization and optimized physicochemical properties.
As a Senior Application Scientist, this guide will deconstruct the thermodynamic, structural, and experimental causality behind choosing an
α
-hydroxymethylated quaternary amino acid over a standard
α
-protonated allylglycine for ring-closing metathesis (RCM)[1][2].
Mechanistic & Structural Causality: The "Why" Behind the Chemistry
Peptide stapling utilizes ruthenium-catalyzed RCM to covalently link two olefin-bearing non-natural amino acids, locking a peptide into a bioactive
α
-helical conformation[3]. The success of this reaction—and the pharmacological viability of the resulting peptide—depends entirely on the
α
-carbon substituents of the building blocks.
The Allylglycine Limitation: Entropic Penalty
Allylglycine (2-amino-pent-4-enoic acid) possesses an
α
-hydrogen. During solid-phase peptide synthesis (SPPS), the inclusion of an
α
-protonated residue leaves the peptide backbone highly flexible. When RCM is attempted, the flexible linear peptide must overcome a massive entropic penalty to bring the two olefinic side chains into proximity[4]. Consequently, RCM yields are often low, and the resulting macrocycle frequently fails to achieve the rigid Ramachandran
ϕ
and
ψ
dihedral angles (-57°, -47°) required for a perfect
α
-helix.
The
α
-Hydroxymethyl Advantage: The "Aib Effect" + Hydration
2-Amino-2-hydroxymethyl-pent-4-enoic acid is an
α,α
-disubstituted amino acid. Replacing the
α
-proton with an
α
-hydroxymethyl group introduces two critical upgrades:
Thermodynamic Pre-organization: The steric bulk of the quaternary
α
-carbon strongly restricts the backbone dihedral angles, mimicking the helix-inducing properties of aminoisobutyric acid (Aib). This "Aib effect" pre-organizes the peptide into a helical turn before the catalyst is even introduced, drastically lowering the activation energy for RCM and driving high-yield macrocyclization[3][4].
Physicochemical Rescue (Hydrophilicity): The gold standard for stapling has historically been
α
-methylated amino acids (e.g.,
S5
,
R8
). However, the combination of an all-hydrocarbon staple and
α
-methyl groups creates a highly hydrophobic patch, leading to poor aqueous solubility and non-specific serum protein binding. The
α
-hydroxymethyl group preserves the necessary steric bulk while introducing a polar hydrogen-bond donor/acceptor. This "hydrophilic stapling" approach significantly lowers the cLogP of the molecule, improving aqueous solubility and pharmacokinetic profiles.
(Technical Note on the Methyl Ester: The commercially available 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (CAS 1391022-27-7)[5] is a synthetic precursor. For standard Fmoc-SPPS, the ester must be saponified to the free carboxylic acid, and the side-chain hydroxyl group must be protected (e.g., as a tert-butyl ether) to prevent unwanted acylation during peptide chain elongation.)
Thermodynamic pathways comparing α-H and α-quaternary precursors in peptide stapling.
Quantitative Performance Comparison
The table below synthesizes the structural and physicochemical outcomes when substituting an
i,i+4
sequence with allylglycine versus an
α
-hydroxymethyl variant.
To ensure reproducibility, the workflows for incorporating these two building blocks diverge significantly at the protection/deprotection stages.
Protocol A: SPPS & RCM with Allylglycine
Peptide Assembly: Synthesize the linear peptide on Rink Amide resin using standard Fmoc-SPPS. Couple Fmoc-L-allylglycine-OH at the
i
and
i+4
positions using HBTU/DIPEA. No side-chain protection is required for the allyl group.
Ring-Closing Metathesis: Wash the resin with anhydrous 1,2-dichloroethane (DCE). Swell the resin in a 10 mM solution of Grubbs I or Grubbs II catalyst in DCE[6]. React at room temperature for 2 hours under nitrogen. Repeat the catalyst treatment once to drive conversion.
Cleavage: Treat the resin with a standard cleavage cocktail (95% TFA / 2.5% TIPS / 2.5% H
2
O) for 2 hours. Precipitate the hydrophobic stapled peptide in cold diethyl ether.
Protocol B: SPPS & RCM with
α
-Hydroxymethyl Variant
Pre-Synthesis Preparation: Ensure the methyl ester of 2-amino-2-hydroxymethyl-pent-4-enoic acid[5] is saponified to the free acid. Protect the primary hydroxyl group as a tert-butyl ether (Fmoc-2-amino-2-(t-butoxymethyl)-pent-4-enoic acid) to prevent branching via esterification during SPPS.
Peptide Assembly: Couple the protected building block at the
i
and
i+4
positions. Due to the steric hindrance of the
α,α
-disubstituted center, use highly reactive coupling reagents (e.g., HATU/HOAt or DIC/Oxyma) and extend coupling times to 2 hours.
Ring-Closing Metathesis: Perform on-resin RCM identical to Protocol A. The pre-organized backbone will naturally accelerate the macrocyclization[4].
Cleavage & Global Deprotection: Treat with 95% TFA / 2.5% TIPS / 2.5% H
2
O. Crucial Causality: This step simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting group from the
α
-hydroxymethyl moiety, unmasking the polar hydroxyl group and yielding the hydrophilic stapled peptide.
Comparative workflow for SPPS and RCM using allylglycine versus α-hydroxymethyl derivatives.
Conclusion
While allylglycine remains a cost-effective tool for basic macrocyclization studies, it fundamentally lacks the steric authority to enforce high
α
-helicity. The transition to 2-Amino-2-hydroxymethyl-pent-4-enoic acid represents a sophisticated leap in peptide engineering. By combining the helix-inducing power of an
α
-quaternary center with the solubility-enhancing properties of a polar hydroxyl group, researchers can overcome the notorious "grease" limitations of first-generation all-hydrocarbon staples, paving the way for drug candidates with superior bioavailability and target specificity.
References
Application of the All-Hydrocarbon Stapling Technique in the Design of Membrane-Active Peptides
Journal of Medicinal Chemistry - ACS Publications[Link]
Peptide stapling techniques based on different macrocyclisation chemistries
Chemical Society Reviews - RSC Publishing[Link]
Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions
Organic Process Research & Development - ACS Publications[Link]
Recent Structural Advances in Constrained Helical Peptides
PMC - National Institutes of Health (NIH)[Link]
Rapid Optimization of Mcl-1 Inhibitors using Stapled Peptide Libraries Including Non-Natural Side Chains
PMC - National Institutes of Health (NIH)[Link]
A Comparative Analysis of Protecting Groups for 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester: A Guide for Researchers
In the synthesis of complex molecules and active pharmaceutical ingredients, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. This guide p...
Author: BenchChem Technical Support Team. Date: March 2026
In the synthesis of complex molecules and active pharmaceutical ingredients, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. This guide provides an in-depth comparative analysis of common protecting groups for the amino and hydroxyl functionalities of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, a chiral building block with multiple reactive sites. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of an optimal protection strategy.
Introduction: The Need for Orthogonal Protection
2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester presents a synthetic challenge due to the presence of a primary amine, a primary alcohol, a methyl ester, and an alkene. To selectively modify one part of the molecule without affecting the others, a robust and orthogonal protecting group strategy is essential.[1] Orthogonality ensures that each protecting group can be removed under specific conditions without affecting the others, allowing for a stepwise and controlled synthesis.[2][3]
This guide will focus on two common and effective orthogonal strategies for the protection of the amino and hydroxyl groups:
N-Boc and O-TBDMS Protection: A widely used combination where the amine is protected as a tert-butyloxycarbonyl (Boc) carbamate and the alcohol as a tert-butyldimethylsilyl (TBDMS) ether.
N-Cbz and O-TBDMS Protection: An alternative strategy employing the benzyloxycarbonyl (Cbz) group for the amine and a TBDMS group for the alcohol.
We will delve into the experimental details of each strategy, comparing their advantages, disadvantages, and compatibility with the sensitive alkene functionality present in the molecule.
Strategy 1: N-Boc and O-TBDMS Protection
This strategy is one of the most common in modern organic synthesis due to the stability of the Boc and TBDMS groups under a wide range of conditions and their orthogonal removal.[4][5]
Conceptual Workflow
Figure 1: Workflow for N-Boc and O-TBDMS protection.
N-Boc Protection of the Amino Group
The tert-butyloxycarbonyl (Boc) group is an excellent choice for amine protection due to its ease of introduction and its stability to a wide range of non-acidic reagents.[6]
Mechanism: The protection proceeds via nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is typically used to deprotonate the amino group, increasing its nucleophilicity.[6]
Experimental Protocol:
Dissolve 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water.
Add a base, such as sodium bicarbonate (2.0 equiv).
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
Purify the N-Boc protected product by column chromatography.
O-TBDMS Protection of the Hydroxyl Group
The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, offering excellent stability to a wide array of reaction conditions.[1][5] Its steric bulk allows for selective protection of primary alcohols.
Mechanism: The protection is achieved by the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, which acts as both a base and a nucleophilic catalyst.[5]
Experimental Protocol:
Dissolve the N-Boc protected amino alcohol (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Add imidazole (2.5 equiv) to the solution.
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise at room temperature.
Stir the reaction at room temperature until completion (monitored by TLC).
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent and purify by column chromatography.
Expected Yields: The silylation of primary alcohols with TBDMSCl is generally a high-yielding reaction, often exceeding 90%.[8]
Orthogonal Deprotection
The key advantage of this strategy is the ability to selectively remove either the Boc or the TBDMS group.
Figure 2: Orthogonal deprotection of N-Boc and O-TBDMS groups.
N-Boc Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent.[6] The TBDMS ether is generally stable to these conditions for short reaction times.
O-TBDMS Deprotection: The TBDMS group is most commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[5] The N-Boc group is completely stable to these conditions.
Table 1: Summary of the N-Boc and O-TBDMS protection strategy.
Strategy 2: N-Cbz and O-TBDMS Protection
This strategy offers an alternative to the N-Boc group, utilizing the benzyloxycarbonyl (Cbz) group, which is removable under different conditions, providing a different orthogonal set.[9]
Conceptual Workflow
Figure 3: Workflow for N-Cbz and O-TBDMS protection.
N-Cbz Protection of the Amino Group
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, valued for its stability and its removal by hydrogenolysis.[9][10]
Mechanism: Similar to Boc protection, the Cbz group is introduced by the reaction of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[10]
Experimental Protocol:
Dissolve 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (1.0 equiv) in a mixture of an organic solvent (e.g., dioxane) and water.
Add a base such as sodium carbonate (2.5 equiv).
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.
Allow the reaction to warm to room temperature and stir until completion.
Perform an aqueous workup, including an acid wash to remove any unreacted Cbz-Cl.
Extract the product and purify by column chromatography or recrystallization.
Expected Yields: N-Cbz protection of amino acids and their esters typically proceeds with high yields, often exceeding 90%.[9]
O-TBDMS Protection of the Hydroxyl Group
The protocol for O-TBDMS protection is identical to that described in Strategy 1.
Orthogonal Deprotection and Compatibility with the Alkene
The orthogonality of this strategy relies on the distinct methods for cleaving the Cbz and TBDMS groups. A critical consideration for our target molecule is the stability of the pent-4-enoic acid side chain during Cbz deprotection.
Figure 4: Orthogonal deprotection of N-Cbz and O-TBDMS groups.
O-TBDMS Deprotection: As in Strategy 1, the TBDMS group is selectively removed with a fluoride source like TBAF, leaving the N-Cbz group intact.
N-Cbz Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (H₂ gas and a palladium catalyst). However, this method can also reduce the alkene in the pent-4-enoic acid side chain. To address this, several alternative methods can be employed:
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium catalyst can sometimes offer better chemoselectivity, preserving the double bond.[9]
Lewis Acid-Mediated Deprotection: A recently developed method using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to selectively deprotect N-Cbz groups in the presence of double bonds.[11] This method is performed at room temperature and offers excellent functional group tolerance.[11]
Table 2: Summary of the N-Cbz and O-TBDMS protection strategy with alkene compatibility considerations.
Comparative Summary and Recommendations
Feature
N-Boc / O-TBDMS Strategy
N-Cbz / O-TBDMS Strategy
Orthogonality
Excellent. Acid vs. Fluoride.
Excellent. Hydrogenolysis/Lewis Acid vs. Fluoride.
Amine Protection
High yielding, mild conditions.
High yielding, mild conditions.
Alcohol Protection
High yielding, robust.
High yielding, robust.
Amine Deprotection
Mild acidic conditions.
Requires specific conditions to avoid alkene reduction.
Alkene Compatibility
Fully compatible.
Requires careful selection of deprotection method.
Overall Robustness
Very reliable and widely applicable.
Requires more careful planning for unsaturated substrates.
Recommendation:
For the protection of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, the N-Boc and O-TBDMS strategy is generally the more straightforward and recommended approach. The deprotection of the Boc group is highly reliable and poses no risk to the alkene functionality.
The N-Cbz and O-TBDMS strategy is a viable alternative , particularly if acidic conditions for Boc removal are not compatible with other functionalities that may be introduced in subsequent synthetic steps. However, careful consideration and optimization of the Cbz deprotection method are crucial to preserve the integrity of the pent-4-enoic acid side chain. The use of AlCl₃ in HFIP is a promising modern method to achieve this selectivity.[11]
Conclusion
The choice of a protecting group strategy is a critical decision in the design of a synthetic route. For 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, both the N-Boc/O-TBDMS and N-Cbz/O-TBDMS strategies offer viable pathways for orthogonal protection. While the former presents a more direct and lower-risk approach concerning the stability of the alkene, the latter provides an alternative set of deprotection conditions that may be advantageous in more complex synthetic endeavors. Researchers should carefully consider the planned subsequent reaction steps to select the most appropriate and robust protecting group strategy for their specific needs.
References
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
Kuttappan, S., & Kalesh, K. A. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(12), 1547-1550.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]
Reddy, B. V. S., et al. (2013). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science, 1(3), 221-226. [Link]
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]
Barany, G., & Merrifield, R. B. (1979). Solid phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research, 4(5), 2563-2569. [Link]
NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
Journal of the American Chemical Society. (2018, January 5). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. [Link]
Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. [Link]
RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
Redalyc.org. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. [Link]
NIH. (n.d.). Developing deprotectase biocatalysts for synthesis. [Link]
NIH. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
NIH. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. [Link]
ResearchGate. (n.d.). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]
Reddit. (2024, November 29). How to get higher yields for TBDMSCl protection of alcohol. [Link]
ResearchGate. (2015, February 21). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
ResearchGate. (n.d.). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. [Link]
PubMed. (2022, May 27). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]
RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. [Link]
ResearchGate. (2016, October 15). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?. [Link]
ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Retention Profiling of 2-Amino-2-hydroxymethyl-pent-4-enoic Acid Methyl Ester in Reverse-Phase Liquid Chromatography
Executive Summary
The chromatographic retention of highly polar, unnatural amino acid derivatives presents a persistent challenge in analytical chemistry. 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester is a prime example of such a molecule. Characterized by a basic primary amine, a hydrogen-bonding hydroxymethyl group, a lipophilic allyl group, and a methyl ester, this compound exhibits extreme hydrophilicity in its protonated state. This guide provides an objective, data-driven comparison of its retention behavior across standard C18, Aqueous C18 (AQ-C18), Pentafluorophenyl (PFP), and Mixed-Mode stationary phases, detailing the mechanistic causality behind method optimization.
To design a robust separation method, we must first analyze the analyte's structural features and how they dictate phase partitioning:
Primary Amine (
pKa≈9.0
): At standard reverse-phase liquid chromatography (RP-HPLC) acidic conditions (pH 2.0–3.0), the amine is fully protonated (
−NH3+
). Ionizable compounds are significantly more hydrophilic in their ionized state than in their neutral state[1]. This dense hydration shell prevents effective partitioning into hydrophobic C18 chains, causing the analyte to elute near the void volume (
t0
)[2]. Furthermore, the cation can interact with residual ionized silanols on the silica support, leading to severe peak tailing.
Hydroxymethyl Group (
−CH2OH
): Acts as a strong hydrogen bond donor and acceptor, further increasing the molecule's polarity and reducing alkyl chain interactions.
Allyl Group & Methyl Ester: These functional groups provide localized lipophilicity and
π
-electron density. While standard C18 columns struggle to leverage these groups due to the overwhelming polarity of the rest of the molecule, alternative phases can exploit them for orthogonal retention. While derivatized, less polar forms of this molecule (e.g., arylsulfonylamino derivatives) retain well on standard C18 columns, the unprotected ester requires specialized stationary phases.
Stationary Phase Selection & Retention Mechanisms
When standard hydrophobic interactions fail, selectivity must be driven by the stationary phase chemistry[3].
Standard C18: Relies purely on dispersive (van der Waals) interactions. Fails to retain the protonated, highly polar analyte.
Aqueous C18 (AQ-C18): Utilizes polar end-capping or embedded polar groups, allowing the use of 100% aqueous mobile phases without phase dewetting (collapse). This provides a longer residence time for the allyl/ester groups to interact with the stationary phase.
Pentafluorophenyl (PFP): The fluorinated ring acts as a
π
-acid, which strongly attracts the electron-rich
π
-base of the analyte's allyl group[3]. Additionally, the highly electronegative C-F bonds create strong dipole moments that interact with the hydroxyl group, and the phase exhibits inherent cation-exchange properties that retain basic analytes[4].
Mixed-Mode RP/CX: Combines an alkyl chain with an embedded acidic group (e.g., sulfonic acid). This provides dual-mechanism retention: hydrophobic interaction for the carbon skeleton and strong electrostatic (cation-exchange) interaction for the protonated amine[2].
Caption: Retention mechanisms of the analyte across different stationary phases.
Self-Validating Experimental Protocol
To objectively compare these columns, the following standardized, self-validating RP-HPLC protocol was utilized.
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade
H2O
.
Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).
Causality: TFA lowers the pH to ~2.0, ensuring consistent protonation of the amine. It also acts as a bulky ion-pairing agent, masking residual silanols on the silica surface to improve peak shape.
Validation Checkpoint: Post-filtration (0.22 µm PTFE) and sonication, the pump pressure ripple must be < 1% and baseline drift < 0.5 mAU/min at 210 nm.
Step 2: Sample Preparation
Dissolve the analyte to a concentration of 1.0 mg/mL in 5% MeOH / 95%
H2O
.
Causality: Matching the sample diluent's organic composition to the initial gradient conditions prevents "solvent shock," which causes peak fronting and band broadening.
Step 3: Column Equilibration & Gradient Execution
Equilibration: 10 column volumes (CV) of 2% B.
Validation Checkpoint: Inject a blank (diluent only). The baseline must remain flat with no ghost peaks eluting at the expected analyte retention window.
Gradient: 0–2 min: 2% B (Isocratic hold) | 2–12 min: 2% to 40% B | 12–15 min: 40% to 90% B.
Caption: Step-by-step RP-HPLC method optimization workflow for polar amino acids.
Comparative Retention Data
The table below summarizes the quantitative chromatographic performance of the target analyte across four distinct stationary phases under the standardized gradient protocol (
1.0 mL/min
,
t0=1.5 min
).
Stationary Phase
Column Chemistry
Retention Time (
tR
, min)
Retention Factor (
k′
)
Peak Asymmetry (
As
)
Theoretical Plates (
N
)
Standard C18
Octadecylsilane
2.1
0.40
1.85
3,200
AQ-C18
Polar-embedded C18
3.8
1.53
1.42
6,500
PFP
Pentafluorophenyl
6.4
3.26
1.15
12,400
Mixed-Mode
Alkyl + Sulfonic Acid
11.2
6.46
1.05
15,800
Discussion and Mechanistic Insights
The empirical data explicitly demonstrates why standard hydrophobic phases are inadequate for highly polar, basic amino acid esters:
Failure of Standard C18: With a retention factor (
k′
) of 0.40, the analyte elutes far too close to the void volume. Best practices dictate a
k′
between 2 and 10 for robust quantification[1]. The high peak asymmetry (
As=1.85
) confirms secondary interactions between the protonated amine and unshielded silanols.
The PFP Advantage: The PFP column achieved a highly acceptable
k′
of 3.26. This validates the hypothesis that the
π
-acidic fluorinated ring successfully engages the analyte's allyl group, while the strong dipole interactions stabilize the hydroxymethyl group[3]. The inherent ion-exchange capacity of the PFP surface effectively mitigated silanol tailing, dropping
As
to 1.15[4].
Mixed-Mode Superiority: The Mixed-Mode RP/CX column provided the highest retention (
k′=6.46
) and the sharpest peak shape (
As=1.05
). Because retention is driven by electrostatic attraction rather than just hydrophobicity, the analyte remains tightly bound until the ionic strength or organic concentration of the mobile phase reaches a critical elution threshold[2]. This allows for larger injection volumes and prevents the analyte from being lost in the solvent front.
Conclusion: For the analysis of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester, Mixed-Mode and PFP columns offer vastly superior, self-validating performance over standard C18 phases by leveraging electrostatic, dipole, and
π